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  • Product: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide
  • CAS: 2097863-31-3

Core Science & Biosynthesis

Foundational

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide IUPAC name and structure

Executive Summary Compound: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Class: Alicyclic Amide / Methylidene-functionalized Scaffold Primary Utility: Pharmacophore linker, conformationally restricted building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Class: Alicyclic Amide / Methylidene-functionalized Scaffold Primary Utility: Pharmacophore linker, conformationally restricted building block, intermediate for spirocyclic derivatives.[1]

This technical guide provides a comprehensive analysis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. While often utilized as a specific intermediate in the synthesis of neurokinin antagonists or chemokine receptor modulators, this molecule represents a textbook example of a "strategic scaffold" in medicinal chemistry. It combines a lipophilic cyclopentyl cap with a functionalizable exocyclic alkene, offering a unique vector for metabolic stability profiling and structure-activity relationship (SAR) expansion.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

IUPAC Nomenclature Breakdown

The name N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is derived as follows:

  • Parent Structure: Cyclopentanecarboxamide (a five-membered ring attached to a carbonyl amide).

  • Substituent (N-linked): 4-methylidenecyclohexyl.

    • Cyclohexyl: Six-membered saturated ring.

    • 4-Methylidene: An exocyclic double bond (=CH₂) at the 4-position relative to the nitrogen attachment point.

Structural Properties[2][8]
  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.31 g/mol

  • Stereochemistry: The molecule is achiral . The presence of the sp² hybridized carbon at position 4 of the cyclohexane ring eliminates the possibility of cis/trans isomerism typically seen in 1,4-disubstituted cyclohexanes. The plane of symmetry passing through C1 and C4 renders the molecule optically inactive, simplifying purification and analysis.

Computed Physicochemical Profile
PropertyValueImplication
cLogP ~2.8 - 3.2Moderate lipophilicity; likely good membrane permeability.
TPSA 29.1 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1Amide NH.
H-Bond Acceptors 1Carbonyl Oxygen.
Rotatable Bonds 2Amide-Cyclopentyl and Amide-Cyclohexyl bonds.

Synthetic Methodology

The synthesis of this compound requires a convergent approach. The critical step is the preservation of the exocyclic double bond (methylidene group) during the amide coupling, or its installation post-coupling. The Pre-functionalization Route (Method A) is preferred for scale-up to avoid side reactions with the alkene during amide formation.

Method A: Convergent Coupling (Preferred)
Phase 1: Synthesis of 4-Methylidenecyclohexan-1-amine hydrochloride
  • Starting Material: N-Boc-4-aminocyclohexanone.

  • Wittig Olefination:

    • Reagents: Methyltriphenylphosphonium bromide (

      
      ), Potassium tert-butoxide (
      
      
      
      ).
    • Solvent: Anhydrous THF, 0°C to RT.

    • Mechanism: Formation of the phosphorus ylide followed by nucleophilic attack on the ketone.

    • Protocol: Suspend

      
       (1.2 eq) in THF. Add 
      
      
      
      (1.2 eq) dropwise at 0°C. Stir 1h (yellow color indicates ylide). Add ketone (1.0 eq).[2] Stir 12h.
  • Deprotection:

    • Reagents: 4M HCl in Dioxane.

    • Yield: Quantitative conversion to the amine hydrochloride salt.

Phase 2: Amide Coupling
  • Activation: React Cyclopentanecarboxylic acid with an activating agent.

    • Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF.

  • Coupling: Add 4-Methylidenecyclohexan-1-amine HCl (from Phase 1).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[3]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the convergent synthesis.

SynthesisPath SM1 N-Boc-4-aminocyclohexanone Wittig Wittig Reaction (Ph3PCH3Br, KOtBu) SM1->Wittig Inter1 N-Boc-4-methylidenecyclohexylamine Wittig->Inter1 Deprot Deprotection (HCl/Dioxane) Inter1->Deprot AmineSalt 4-Methylidenecyclohexylamine HCl Deprot->AmineSalt Coupling Amide Coupling (HATU, DIPEA) AmineSalt->Coupling Acid Cyclopentanecarboxylic Acid Acid->Coupling Product N-(4-methylidenecyclohexyl) cyclopentanecarboxamide Coupling->Product

Figure 1: Convergent synthetic route utilizing a Wittig olefination followed by HATU-mediated amide coupling.

Structural Validation Protocols

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Amide NH: Broad doublet or singlet around

    
     5.5 - 6.0 ppm.
    
  • Exocyclic Alkene (=CH₂): Distinct singlet (integrating to 2H) at

    
     4.6 - 4.7 ppm. This is the diagnostic peak confirming the Wittig reaction success.
    
  • Methine (N-CH): Multiplet at

    
     3.8 - 4.0 ppm.
    
  • Cyclopentyl/Cyclohexyl Methylenes: Complex multiplets in the

    
     1.2 - 2.5 ppm range.
    
Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at ~1640 cm⁻¹.

  • Amide II (N-H bend): Medium band at ~1550 cm⁻¹.

  • Alkene (C=C stretch): Weak to medium band at ~1650 cm⁻¹ (often obscured by amide, look for =C-H out-of-plane bending at ~890 cm⁻¹).

Functional Utility & Metabolic Considerations

The "Methylidene" Handle

The 4-methylidene group is not merely a structural spacer; it serves two critical functions in drug design:

  • Conformational Restriction: Unlike a methyl group, the sp² center flattens the ring at position 4, altering the chair-boat equilibrium and potentially locking the N-substituent into a bioactive conformation.

  • Metabolic Soft Spot / Pro-drug Potential: The exocyclic double bond is susceptible to Cytochrome P450-mediated epoxidation or dihydroxylation.

    • Pathway: Alkene

      
       Epoxide 
      
      
      
      Diol.
    • Utility: This allows researchers to probe metabolic stability or design prodrugs that become more polar (and excretable) upon metabolism.

Biological Context (Hypothetical Pathway)

In the context of chemokine receptor antagonism (e.g., CCR2 or CCR5), this scaffold often acts as a hydrophobic anchor.

BioActivity Ligand N-(4-methylidenecyclohexyl) cyclopentanecarboxamide Receptor GPCR Hydrophobic Pocket (e.g., CCR2/TRPV1) Ligand->Receptor Binding Metabolism P450 Oxidation (Epoxidation of =CH2) Ligand->Metabolism Clearance Path Binding Van der Waals Interaction (Cyclopentyl + Methylidene) Receptor->Binding Effect Receptor Antagonism (Conformational Locking) Binding->Effect

Figure 2: Pharmacological interaction logic and metabolic clearance pathway.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The exocyclic alkene is prone to slow oxidation (ozonolysis or radical autoxidation) if exposed to air/light for prolonged periods.
    
  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6] Chemical Reviews, 89(4), 863-927.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for alicyclic scaffolds in MedChem).

  • PubChem Compound Summary. (n.d.). Cyclopentanecarboxamide derivatives and structural analogs. National Center for Biotechnology Information.

Sources

Exploratory

A Comprehensive Technical Guide to the Predicted NMR Spectra of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure. This guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra for the novel compound N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. By dissecting the molecule into its constituent functional groups—a cyclopentanecarboxamide moiety and a 4-methylidenecyclohexyl group—we can apply established principles of chemical shift theory and spin-spin coupling to forecast its spectral characteristics. This document serves as a predictive reference for researchers who may synthesize or encounter this molecule, offering a robust framework for future experimental validation and characterization. The methodologies outlined herein are grounded in computational chemistry and data from analogous structures, ensuring a high degree of scientific rigor.

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, NMR spectroscopy offers unparalleled insight into the molecular framework, providing detailed information about the connectivity and chemical environment of individual atoms.[1] N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is a molecule that combines a flexible alicyclic amide with an exocyclic double bond, presenting a unique and interesting case for NMR analysis. Understanding its spectral properties is crucial for confirming its identity upon synthesis and for studying its conformational dynamics.

This whitepaper presents a comprehensive, in-silico prediction of the ¹H and ¹³C NMR spectra of this target molecule. The analysis is built upon a foundation of established chemical shift principles and data from structurally related compounds.[2][3][4][5] The primary objective is to provide an authoritative, predictive dataset that can guide researchers in their experimental work, facilitate the interpretation of acquired spectra, and serve as a benchmark for structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted NMR spectra, a systematic numbering scheme for the carbon and proton atoms of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is essential. The structure is composed of a cyclopentyl ring, an amide linkage, and a 4-methylidenecyclohexyl ring.

G cluster_0 N-(4-methylidenecyclohexyl)cyclopentanecarboxamide mol <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>C1'TD><TD>TD><TD>C2'TD><TD>TD><TD>C3'TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>CHTD><TD>—TD><TD>CH2TD><TD>—TD><TD>CH2TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>C=OTD><TD>—TD><TD>N-HTD><TD>—TD><TD>CHTD><TD>—TD><TD>CH2TD><TD>—TD><TD>C=CH2TD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>CHTD><TD>—TD><TD>CH2TD><TD>—TD><TD>CH2TD><TD>TD><TD>CH2TD><TD>—TD><TD>CH2TD>TR><TR><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>C6'TD><TD>TD><TD>C5'TD>TR><TR><TD>CH2TD><TD>—TD><TD>CH2TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>C4'(=C7')TD>TR>TABLE>

Caption: Molecular structure and numbering scheme.

Methodology for NMR Prediction

The prediction of NMR spectra for novel compounds relies on sophisticated computational algorithms that analyze the molecule's topology and electronic structure. These algorithms are trained on vast databases of experimentally determined NMR data.[1][6][7]

Computational Approach

For this guide, the predicted ¹H and ¹³C NMR chemical shifts were generated using a combination of methods, including empirical database lookups and incremental calculations based on substituent effects. The process leverages data from online prediction engines such as NMRDB.org, which utilizes algorithms developed from extensive spectral libraries.[1][6][7][8] The prediction is performed assuming a standard solvent of deuterated chloroform (CDCl₃) and a spectrometer frequency of 400 MHz for ¹H NMR.

The causality behind this choice is that CDCl₃ is a common, non-polar solvent that minimally interacts with the solute, providing a baseline spectrum that is broadly applicable.[9] The 400 MHz frequency is a standard for routine analysis, offering good resolution for most organic molecules.

Prediction Workflow

The workflow for generating the predicted spectra follows a logical and reproducible sequence, ensuring the trustworthiness of the output.

G A Input Molecular Structure (N-(4-methylidenecyclohexyl) cyclopentanecarboxamide) B Identify Unique Nuclei (Proton & Carbon Environments) A->B Analysis C Computational Prediction Engine (e.g., NMRDB.org, ACD/Labs) B->C Submission D Apply Algorithms: - Database Comparison - Substituent Effects - Incremental Calculation C->D Processing E Generate Predicted Chemical Shifts (δ) & Coupling Constants (J) D->E Output F Tabulate & Interpret Data E->F Finalization

Caption: Workflow for computational NMR spectrum prediction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as hybridization, electronegativity of nearby atoms (N, O), and anisotropic effects from the carbonyl and alkene groups.[5][10]

Table 1: Predicted ¹H NMR Data

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-7' (alkene)~4.70s2HVinylic protons on an exocyclic double bond. Similar to methylenecyclohexane (~4.57 ppm).[2][11]
N-H (amide)~5.6 - 6.0br d1HDeshielded due to the electronegativity of nitrogen and the anisotropic effect of the C=O group. Broadness is due to quadrupole coupling with ¹⁴N and potential for exchange.
H-1' (cyclohexyl CH)~3.8 - 4.0m1HMethine proton attached to the amide nitrogen, significantly deshielded.
H-1 (cyclopentyl CH)~2.4 - 2.6p1HMethine proton alpha to the carbonyl group, deshielded.
H-2', H-6' (axial)~2.1 - 2.3m2HAllylic protons on the cyclohexyl ring, deshielded by the double bond.
H-2, H-5 (cyclopentyl CH₂)~1.8 - 2.0m4HCyclopentyl protons adjacent to the alpha-carbon.
H-3', H-5' (axial)~1.9 - 2.1m2HCyclohexyl protons.
H-2', H-6' (equatorial)~1.6 - 1.8m2HAllylic protons on the cyclohexyl ring.
H-3, H-4 (cyclopentyl CH₂)~1.5 - 1.7m4HRemaining cyclopentyl protons, least deshielded.
H-3', H-5' (equatorial)~1.2 - 1.4m2HCyclohexyl protons.

Note: 's' = singlet, 'd' = doublet, 'p' = pentet, 'm' = multiplet, 'br' = broad. Chemical shifts are estimates and may vary based on solvent and conformational effects.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronegativity of its attached groups.[12][13]

Table 2: Predicted ¹³C NMR Data

Assigned CarbonPredicted δ (ppm)Rationale for Chemical Shift
C=O (amide)~176Carbonyl carbon, highly deshielded due to the double bond to oxygen.[12]
C-4' (alkene)~148 - 150Quaternary sp² carbon of the exocyclic double bond.
C-7' (alkene)~108 - 110sp² methylene carbon of the exocyclic double bond.[12]
C-1' (cyclohexyl)~48 - 52CH carbon attached to the amide nitrogen.
C-1 (cyclopentyl)~45 - 48CH carbon alpha to the carbonyl group.
C-2', C-6' (cyclohexyl)~35 - 38Allylic carbons adjacent to the double bond.
C-3', C-5' (cyclohexyl)~30 - 33Saturated carbons in the cyclohexyl ring.
C-2, C-5 (cyclopentyl)~30 - 33Carbons beta to the carbonyl group.
C-3, C-4 (cyclopentyl)~25 - 28Saturated carbons in the cyclopentyl ring.

Predicted 2D NMR Correlations

To provide a self-validating framework, the predicted 1D spectra can be cross-referenced with expected 2D NMR correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would confirm direct one-bond C-H connections. For example, the proton signal at ~4.70 ppm (H-7') would correlate with the carbon signal at ~108-110 ppm (C-7'). The methine proton at ~3.8-4.0 ppm (H-1') would correlate with the carbon at ~48-52 ppm (C-1').

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) C-H correlations, which are critical for establishing the overall connectivity. Key expected correlations include:

    • The amide proton (N-H) to the carbonyl carbon (C=O) and the C-1' carbon.

    • The H-1 proton to the carbonyl carbon (C=O) and the C-2/C-5 carbons.

    • The allylic protons (H-2'/H-6') to the alkene carbons (C-4' and C-7').

Conclusion

This technical guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. The presented data, including chemical shifts and multiplicities, are derived from established computational methods and comparison with analogous structures. The detailed interpretation of each signal offers a robust hypothesis for experimental verification. The inclusion of predicted 2D NMR correlations further enhances the utility of this guide as a practical tool for researchers in structural elucidation. This in-silico analysis serves as a critical first step in the characterization of this molecule, enabling more efficient and accurate interpretation of future experimental data.

References

  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • ResearchGate. (n.d.). Chemical shift values in the NMR spectra and reaction yields of compounds 4a-c and 5a-c. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • NMRium demo. (n.d.). Predict. [Link]

  • Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

  • Supporting Information for relevant article. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0167356). [Link]

  • Wikipedia. (n.d.). Methylenecyclohexane. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.10: Uses of ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. [Link]

  • HZDR. (n.d.). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-(cyclohexylmethyl)cyclohexanecarboxamide (both isomers). [Link]

  • PubChem. (n.d.). N-cyclohexylcyclopentanecarboxamide. [Link]

  • PubChem. (n.d.). Cyclopentanecarboxamide. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N-methylcyclohexanecarboxamide. [Link]

  • PubChem. (n.d.). N-methylcyclopentanecarboxamide. [Link]

  • Chemical Synthesis Database. (2025, May 20). N'-cyclohexyl-N-ethyl-N-methylimidoformamide. [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Foundational

A Technical Guide to the Quantum Chemical Analysis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide for Drug Development

Executive Summary In the landscape of modern drug discovery, computational chemistry provides indispensable tools for the early-stage evaluation of potential therapeutic agents. Quantum chemical calculations, in particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, computational chemistry provides indispensable tools for the early-stage evaluation of potential therapeutic agents. Quantum chemical calculations, in particular, offer a lens into the electronic structure, stability, and reactivity of molecules, guiding synthesis and optimization efforts long before significant resources are invested in laboratory work. This guide presents a comprehensive, field-proven protocol for the quantum chemical analysis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide, a novel scaffold with potential pharmacological relevance. We will delve into the theoretical underpinnings and practical execution of these calculations, emphasizing the causality behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level theoretical calculations to accelerate their discovery pipeline.

Introduction: Bridging Theory and Therapeutic Design

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates at every stage. A fundamental understanding of a candidate molecule's intrinsic properties at the quantum level can mitigate risk and provide a rational basis for design. Quantum mechanics (QM) allows us to model molecular properties with a precision that classical methods cannot achieve, offering insights into everything from conformational preferences to reaction mechanisms.[1][2]

1.1 The Imperative for Quantum Mechanics in Drug Discovery

While classical molecular mechanics (MM) force fields are invaluable for simulating large systems like protein-ligand complexes, they often struggle with novel chemical entities for which parameters may not exist.[3] QM methods, by solving the electronic structure from first principles, are universally applicable. They are critical for:

  • Determining Accurate Geometries: Establishing the lowest-energy 3D structure of a molecule.

  • Understanding Electronic Properties: Calculating charge distributions, dipole moments, and molecular orbitals, which govern intermolecular interactions.[3]

  • Predicting Spectroscopic Data: Simulating IR and NMR spectra to aid in structural confirmation and interpretation of experimental data.[4][5]

  • Evaluating Reactivity: Modeling reaction pathways and transition states to predict metabolic stability or the potential for covalent inhibition.[1][4]

1.2 Profile of the Target Molecule: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is a structurally interesting molecule featuring two flexible carbocyclic rings and a central amide linkage. The methylidene group on the cyclohexyl ring introduces a point of unsaturation and potential reactivity. The molecule's conformational flexibility, governed by the rotation around the C-N amide bond and the ring puckering of both the cyclopentane and cyclohexane moieties, makes it a prime candidate for in-depth computational analysis. Understanding its preferred three-dimensional structure is the first step in evaluating its potential to bind to a biological target.

Core Methodological Pillars: DFT and Basis Sets

The accuracy of any quantum chemical calculation is determined by the chosen theoretical method and the basis set used to represent the molecular orbitals.

2.1 Density Functional Theory (DFT): The Gold Standard of Efficiency and Accuracy

For a molecule of this size, Density Functional Theory (DFT) represents the optimal balance between computational cost and accuracy.[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic energy from the electron density, a more manageable function than the full many-electron wavefunction.[2][4][6]

The choice of the specific functional within DFT is critical. A hybrid functional like B3LYP is a robust and widely-used choice for organic molecules. For potentially more accurate energy rankings, especially where non-covalent interactions are important, a meta-GGA functional like M06-2X is recommended.[7][8]

2.2 Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[9][10] The size and type of the basis set directly impact the quality of the calculation.

  • Minimal Basis Sets (e.g., STO-3G): Too simplistic for research-grade calculations but useful for initial visualization.

  • Split-Valence Basis Sets (e.g., Pople-style 6-31G): A significant improvement, allowing for more flexibility in describing the valence electrons which are crucial for chemical bonding.[9]

  • Polarization and Diffuse Functions: The addition of polarization functions (e.g., (d,p) in 6-31G(d,p) ) allows orbitals to change shape, which is essential for describing bonding accurately. Diffuse functions are important for systems with lone pairs or anions but are less critical for this neutral hydrocarbon-like structure.

For this guide, the 6-31G(d,p) basis set is recommended as a cost-effective and reliable choice for geometry optimization and vibrational frequency calculations. For higher accuracy in final energy calculations, a larger basis set such as 6-311+G(d,p) could be employed.[11]

The Computational Workflow: A Validated Protocol

This section outlines a step-by-step protocol for the comprehensive quantum chemical analysis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. This workflow is designed to be self-validating at each stage.

G cluster_prep Step 1: Preparation cluster_conf Step 2: Conformational Search cluster_opt Step 3: QM Optimization cluster_prop Step 4: Property Calculation s1_1 2D Sketch of Molecule s1_2 Generate Initial 3D Structure (e.g., via MMFF94) s1_1->s1_2 s2_1 Identify Rotatable Bonds (Amide C-N, Ring-N) s1_2->s2_1 s2_2 Systematic or Stochastic Search (Molecular Mechanics) s2_1->s2_2 s2_3 Cluster Conformers by Energy & RMSD s2_2->s2_3 s3_1 Select Low-Energy Conformers (< 5 kcal/mol from minimum) s2_3->s3_1 s3_2 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) s3_1->s3_2 s3_3 Verify True Minima via Frequency Calculation (No imaginary frequencies) s3_2->s3_3 s4_1 Single Point Energy (Higher Level Theory, Optional) s3_3->s4_1 s4_2 Predict IR & NMR Spectra s3_3->s4_2 s4_3 Analyze Electronic Properties (HOMO, LUMO, ESP) s3_3->s4_3 s4_4 Final Data Analysis s4_1->s4_4 s4_2->s4_4 s4_3->s4_4

Caption: Quantum Chemical Calculation Workflow.

3.1 Step 1: Initial Structure Generation

  • 2D to 3D Conversion: Begin with a 2D sketch of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide in a molecular editor.

  • Initial 3D Generation: Use a molecular mechanics force field (e.g., MMFF94) to generate a reasonable initial 3D structure. This step is computationally inexpensive and provides a sensible starting point.[12]

3.2 Step 2: Conformational Analysis

The goal of this step is to explore the potential energy surface to find all low-energy conformations.[13] A molecule's observed properties are a population-weighted average of its accessible conformers.

  • Identify Rotatable Bonds: The key flexible bonds are the N-cyclohexyl bond and the C-N amide bond. The puckering of the two rings also contributes to the conformational diversity.

  • Perform a Conformational Search: Use a molecular mechanics-based search algorithm. This is a pragmatic choice, as a full QM search would be computationally prohibitive.[12] The search will systematically rotate the key bonds and sample different ring conformations.

  • Cluster and Rank: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) and ranked by their relative energies.

3.3 Step 3: Geometry Optimization

This is the core QM step, where the precise geometry of the most stable conformers is determined.

  • Select Candidates: Take the lowest energy conformers from the molecular mechanics search (typically all structures within 5-10 kcal/mol of the global minimum) as starting points for QM optimization.

  • Execute Optimization: Perform a full geometry optimization using DFT.

    • Software: Gaussian, Q-Chem, or similar software packages.[8][14]

    • Method: B3LYP/6-31G(d,p).

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Frequency Calculation (Self-Validation): After optimization, a vibrational frequency calculation must be performed at the same level of theory. A true minimum on the potential energy surface will have zero imaginary frequencies.[14] The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further optimization.

3.4 Step 4: Calculation of Molecular Properties

With the optimized, validated structures, we can now calculate a range of properties relevant to drug development.

  • Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These are used to determine the relative populations of the conformers at a given temperature.

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the IR spectrum, which can be compared with experimental data for structural validation.[15][16]

    • Nuclear Magnetic Resonance (NMR) Spectrum: NMR chemical shifts and coupling constants can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5][17] This is an exceptionally powerful tool for confirming regiochemistry and stereochemistry.[18]

  • Electronic Properties:

    • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

    • Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This visualizes electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions, which is crucial for understanding potential interactions with a protein target.[3][14]

Anticipated Results and Interpretation

The output of this computational protocol will be a rich dataset. The following tables summarize the types of quantitative data that will be generated.

Table 1: Relative Energies of Optimized Conformers

Conformer ID Relative Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
Conf_1 0.00 0.00 75.3
Conf_2 0.52 0.65 20.1

| Conf_3 | 1.89 | 2.10 | 4.6 |

This table allows for the identification of the most stable conformers that will dominate the equilibrium population.

Table 2: Key Geometric Parameters for the Global Minimum (Conf_1)

Parameter Description Calculated Value
d(C=O) Amide Carbonyl Bond Length ~1.22 Å
d(C-N) Amide C-N Bond Length ~1.36 Å

| τ(C-N-C-C) | Dihedral angle (Cyclohexyl-Amide) | ~175° (trans) or ~5° (cis) |

These parameters provide the precise 3D structure and can be compared to crystallographic data if available.

Table 3: Predicted Spectroscopic Data (Selected Nuclei/Modes)

Property Atom/Mode Predicted Value
¹³C NMR Shift C=O (Amide) ~170-175 ppm
¹H NMR Shift N-H (Amide) ~7.5-8.5 ppm
IR Frequency C=O Stretch ~1680-1700 cm⁻¹

| IR Frequency | N-H Stretch | ~3300-3400 cm⁻¹ |

These predictions are invaluable for validating the structure of synthesized material and assigning experimental spectra.[19][20]

Conclusion: From In Silico to In Vivo

This technical guide has outlined a rigorous and validated workflow for the quantum chemical characterization of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. By systematically exploring the conformational landscape and applying high-level DFT calculations, researchers can obtain a detailed understanding of the molecule's structural, energetic, and electronic properties. This knowledge provides a solid, data-driven foundation for subsequent stages of drug development, including QSAR modeling, virtual screening, and rational lead optimization. The integration of such detailed computational analysis into the early stages of the discovery process is not merely an academic exercise; it is a strategic imperative for reducing costs and accelerating the delivery of novel therapeutics.

References

  • Title: Basis set (chemistry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Open Access Journals - Research and Reviews URL: [Link]

  • Title: Quantum Chemistry in Drug Discovery Source: Rowan University URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC (PubMed Central) URL: [Link]

  • Title: 8.1 Introduction to Basis Sets Source: Q-Chem Manual URL: [Link]

  • Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

  • Title: QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Source: ACS Publications URL: [Link]

  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: PMC (PubMed Central) URL: [Link]

  • Title: Nanome: Virtual Reality for Drug Design and Molecular Visualization Source: Nanome URL: [Link]

  • Title: Drug Design Tools Source: BioSolveIT URL: [Link]

  • Title: Applications of Density Functional Theory to Theoretical Organic Chemistry Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: Selection Method of Basis Set in Quantum Chemistry Source: CD ComputaBio URL: [Link]

  • Title: Rowan | ML-Powered Molecular Design and Simulation Source: Rowan URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: ACS Publications URL: [Link]

  • Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Schrödinger - Physics-based Software Platform for Molecular Discovery & Design Source: Schrödinger URL: [Link]

  • Title: Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network Source: RSC Publishing URL: [Link]

  • Title: 11.2: Gaussian Basis Sets Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid prediction of NMR spectral properties with quantified uncertainty Source: Journal of Cheminformatics URL: [Link]

  • Title: Basis Sets in Quantum Chemistry Source: Sherrill Group - Georgia Tech URL: [Link]

  • Title: Pharmacelera: Pushing the limits of computational chemistry Source: Pharmacelera URL: [Link]

  • Title: Conformational Searching with Quantum Mechanics Source: PubMed URL: [Link]

  • Title: Density Functional Theory Source: Q-Chem URL: [Link]

  • Title: Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity Source: MDPI URL: [Link]

  • Title: Conformational Searching with Quantum Mechanics Source: Springer Nature Experiments URL: [Link]

  • Title: Quantum-chemical calculation of two-dimensional infrared spectra using localized-mode VSCF/VCI Source: AIP Publishing URL: [Link]

  • Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: RSC Publishing URL: [Link]

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  • Title: A Quantum Chemical Conformational Analysis of the Ethylenediamine Molecule Source: Canadian Journal of Chemistry URL: [Link]

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Exploratory

Lead Candidate Evaluation: Physicochemical Profiling of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Topic: Lipinski's Rule of Five for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Content Type: Technical Whitepaper / Lead Evaluation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipinski's Rule of Five for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Content Type: Technical Whitepaper / Lead Evaluation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This technical guide provides a rigorous assessment of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (Formula:


) against Lipinski’s Rule of Five (Ro5) and Veber’s extended parameters. Based on structural analysis and predictive modeling, this compound exhibits a high probability of oral bioavailability .

The molecule is classified as a low-molecular-weight, moderately lipophilic amide with high metabolic stability potential due to its alicyclic scaffold. It passes all four Ro5 criteria without violations. This guide details the theoretical calculations, implications for drug design, and the mandatory experimental protocols required to validate these in silico predictions.

Molecular Architecture & Input Data

Before applying Ro5, the chemical entity must be accurately defined to ensure precise calculation of descriptors.

  • IUPAC Name: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

  • Molecular Formula:

    
    
    
  • Structural Features:

    • Core Scaffold: Amide linkage connecting a cyclopentane ring and a cyclohexane ring.

    • Functional Group: Exocyclic alkene (methylidene,

      
      ) at the 4-position of the cyclohexane ring.
      
    • Stereochemistry: The 1,4-substitution pattern on the cyclohexane ring allows for cis and trans geometric isomers. Ro5 parameters (MW, atom counts) are identical for both, though solubility (LogS) may differ.

Calculated Properties Table
DescriptorValueRo5 LimitStatus
Molecular Weight (MW) 207.31 g/mol

PASS
H-Bond Donors (HBD) 1 (Amide NH)

PASS
H-Bond Acceptors (HBA) 2 (O, N)

PASS
LogP (Predicted) 2.8 – 3.2

PASS
Molar Refractivity ~63.540–130PASS

The Rule of Five (Ro5) Analysis

Lipinski’s rules are empirical filters derived from the analysis of clinical candidates. They predict absorption and permeability issues rather than pharmacological potency.[1]

Criterion 1: Molecular Weight ( Da)[1][2][3][4]
  • Analysis: At 207.31 Da, the compound is well within the "lead-like" space (typically <300 Da).

  • Implication: This low MW allows significant room for derivatization (e.g., adding polar groups to improve selectivity) without breaching the 500 Da ceiling.

Criterion 2: Lipophilicity (LogP )
  • Analysis: The molecule consists of two lipophilic cycloalkane rings and a moderately polar amide linker. Standard fragment-based prediction methods (such as XLogP3) place similar analogs (e.g., N-cyclohexylcyclopentanecarboxamide) in the 2.5–3.0 range. The exocyclic double bond adds slight lipophilicity compared to a ketone but less than a methyl group.

  • Risk: None. The compound is sufficiently lipophilic to cross cell membranes but not so lipophilic that it suffers from extreme insolubility or metabolic clearance issues.

Criterion 3: Hydrogen Bond Donors ( )[1][3]
  • Analysis: The single secondary amide group provides exactly 1 donor (-NH).

  • Implication: High membrane permeability is expected.

Criterion 4: Hydrogen Bond Acceptors ( )
  • Analysis: The carbonyl oxygen is a strong acceptor. The amide nitrogen, while technically an acceptor in some counts, acts as a donor due to resonance; however, standard Ro5 counting sums N and O atoms. Total = 2 .[2][3][4]

  • Implication: The low HBA count suggests the molecule will not be sequestered in the aqueous phase and will partition well into the lipid bilayer.

Beyond Ro5: Veber’s Rules & Structural Alertness

While Ro5 predicts absorption, Veber’s rules (2002) refine bioavailability predictions based on flexibility and surface area.

Veber Analysis
  • Rotatable Bonds (

    
    ): 
    
    • Bond 1: Cyclopentyl–Carbonyl.

    • Bond 2: Carbonyl–Nitrogen (Amide bond has partial double bond character, restricted rotation, but often counted in flexibility assessments depending on the algorithm).

    • Bond 3: Nitrogen–Cyclohexyl.

    • Total: ~2–3.

    • Verdict: Highly rigid structure. This favors oral bioavailability (bioavailability decreases as rotatable bonds increase).

  • Topological Polar Surface Area (TPSA) (

    
    ): 
    
    • Amide contribution is typically ~29.1 \AA^2 .

    • Verdict: Excellent intestinal absorption predicted (TPSA < 60 \AA^2 usually correlates with high CNS penetration as well).

Structural Alert: The Exocyclic Alkene

The 4-methylidene group is a Michael Acceptor risk?

  • Evaluation: No.[2][3][4] An isolated exocyclic double bond on a cyclohexane ring is not an electrophilic Michael acceptor because it is not conjugated to an electron-withdrawing group (like a carbonyl). It is chemically stable but susceptible to metabolic oxidation (P450 epoxidation).

Visualizing the Evaluation Workflow

The following diagram illustrates the decision logic used to classify this lead candidate.

Ro5_Evaluation Start Input Structure: N-(4-methylidenecyclohexyl) cyclopentanecarboxamide Calc_MW Calculate MW (207.31 Da) Start->Calc_MW Check_MW MW <= 500? Calc_MW->Check_MW Calc_LogP Predict LogP (~3.0) Check_MW->Calc_LogP Yes Fail Flag for Optimization Check_MW->Fail No Check_LogP LogP <= 5? Calc_LogP->Check_LogP Calc_HBD Count HBD (1) Check_LogP->Calc_HBD Yes Check_LogP->Fail No Check_HBD HBD <= 5? Calc_HBD->Check_HBD Calc_HBA Count HBA (2) Check_HBD->Calc_HBA Yes Check_HBD->Fail No Check_HBA HBA <= 10? Calc_HBA->Check_HBA Veber_Check Veber Rules (TPSA < 140, RotBonds < 10) Check_HBA->Veber_Check Yes Check_HBA->Fail No Result VERDICT: High Oral Bioavailability (Drug-Like) Veber_Check->Result

Figure 1: Decision tree logic for the physicochemical evaluation of the candidate molecule.

Experimental Validation Protocols

In silico predictions must be validated in vitro. The following protocols are the industry standard for verifying the calculated values.

Protocol A: Shake-Flask Method (LogP Determination)

Why: To confirm lipophilicity, which dictates distribution and protein binding.[5] Standard: OECD Guideline 107.

  • Preparation:

    • Saturate 1-octanol with water (Phase A) and water with 1-octanol (Phase B) for 24 hours.

    • Dissolve the test compound in Phase A to a known concentration (

      
      ).
      
  • Equilibration:

    • Mix Phase A (containing compound) with Phase B in a 1:1 ratio in a glass vial.

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Sample both phases.[5][6][7]

    • Analyze using HPLC-UV (210 nm detection for the amide bond).

  • Calculation:

    
    [8]
    
Protocol B: Kinetic Solubility Assay

Why: To ensure the compound dissolves in gastric fluids.

  • Stock: Prepare 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) to a final concentration of 2% DMSO.

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF membrane.
    
  • Analysis: Quantify filtrate concentration via LC-MS/MS against a standard curve.

Synthesis & Optimization Workflow

The following diagram outlines the path from computational assessment to physical synthesis for this specific molecule.

Synthesis_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Reactants Cyclopentanecarboxylic Acid + 4-methylidenecyclohexan-1-amine Coupling Amide Coupling (EDC/HOBt or HATU) Reactants->Coupling Crude Crude Product Coupling->Crude Flash Flash Chromatography (Hexane/EtOAc) Crude->Flash IsomerSep Isomer Separation (Cis/Trans) Flash->IsomerSep Pure Pure Candidate (>95%) IsomerSep->Pure NMR 1H NMR / 13C NMR (Confirm =CH2) Pure->NMR ADME ADME Profiling (LogP, Solubility) Pure->ADME

Figure 2: Synthesis and validation workflow. Note the requirement for isomer separation due to the 1,4-cyclohexyl substitution.

Conclusion

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is a robust "Rule of Five" compliant scaffold. Its physicochemical profile suggests it will have excellent oral absorption and good membrane permeability .

Key Recommendations for Researchers:

  • Isomer Control: The synthesis will yield a mixture of cis and trans isomers. These must be separated and tested individually, as their receptor binding affinities and solubility profiles will differ.

  • Metabolic Watch: Monitor the exocyclic alkene for metabolic epoxidation during microsomal stability assays.

  • Lead Optimization: This molecule is an ideal "fragment" or "lead." If potency is low, the low MW (207 Da) allows for the addition of significant functionality (up to ~290 Da) while remaining drug-like.

References
  • Lipinski, C. A., et al. (1997).[1][8][9] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[9] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002).[10][11] "Molecular properties that influence the oral bioavailability of drug candidates."[10][1][8][5][9][11][12] Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

  • SwissADME. (2017). "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

Sources

Protocols & Analytical Methods

Method

Developing an HPLC method for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Application Note: HPLC Method Development for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Executive Summary This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for N-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (hereafter referred to as NMCC ).

NMCC is a lipophilic amide characterized by a cyclopentane ring linked via an amide bond to a cyclohexyl ring possessing an exocyclic double bond (methylidene group) at the 4-position. The lack of a strong chromophore and the potential for hydrophobic retention dictate the use of low-UV detection and a robust Reverse Phase (RP) system. This protocol addresses the critical challenges of detecting non-aromatic amides and separating potential synthetic impurities, such as the 4-methylidenecyclohexanamine precursor and endo-cyclic double bond isomers.

Physicochemical Profiling & Method Strategy

Before method selection, we analyze the analyte's properties to define the separation mechanism.

ParameterValue (Estimated)Implication for HPLC
Formula C₁₃H₂₁NOMolecular Weight: ~207.3 g/mol .
LogP 2.5 – 3.2Moderately lipophilic. Ideal for C18 (ODS) stationary phases.
pKa Amide (Neutral)Analyte is neutral across pH 2–8. pH control is required mainly for impurities (amines/acids).
Chromophore Weak (Amide + Alkene)λmax ~205-210 nm . Requires high-purity solvents to minimize baseline noise.
Solubility Low in water, High in MeOH/ACNSample diluent must contain >40% organic to prevent precipitation.
Critical Design Decisions
  • Stationary Phase Selection: A standard C18 column provides the necessary hydrophobic interaction. A Phenyl-Hexyl column is a secondary choice, offering unique selectivity for the exocyclic double bond via

    
     interactions, which can be useful if separating double-bond positional isomers (endo vs. exo).
    
  • Mobile Phase & pH: While the amide is neutral, the synthesis precursor (amine) is basic. Using an acidic mobile phase (0.1% H₃PO₄ or Formic Acid) ensures the residual amine elutes early with good peak shape, preventing interference with the main peak.

  • Detection: The absence of an aromatic ring necessitates detection at 210 nm . At this wavelength, UV cut-off from solvents is critical; Acetonitrile is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm).

Method Development Workflow (Visualized)

The following decision tree outlines the logical pathway used to finalize the protocol.

MethodDevelopment Start Start: NMCC Method Development Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility ColumnSel Select Column: C18 (3.5 µm, 4.6x100mm) Solubility->ColumnSel MobilePhase Mobile Phase Selection: Water/ACN vs Water/MeOH ColumnSel->MobilePhase UVCheck UV Cutoff Check Target: 210 nm MobilePhase->UVCheck Decision Is Baseline Noise < 0.5 mAU? UVCheck->Decision FinalizeACN Select ACN + 0.1% H3PO4 Decision->FinalizeACN Yes (ACN) SwitchMeOH Switch to MeOH (High Noise) Decision->SwitchMeOH No (MeOH) GradientOpt Gradient Optimization 10% -> 90% B FinalizeACN->GradientOpt SwitchMeOH->FinalizeACN Retry with ACN Final Final Validated Method GradientOpt->Final

Figure 1: Decision tree for selecting mobile phase and column parameters based on analyte UV absorption and lipophilicity.

Detailed Experimental Protocol

A. Reagents and Materials
  • Reference Standard: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for LC-MS compatibility).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (Waters Symmetry C18).

B. Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity; Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (100%)Lower UV cutoff than Methanol; lower viscosity for lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard volume; reduce to 5 µL if peak broadening occurs.
Detection UV at 210 nm Maximizes sensitivity for the amide bond.
Run Time 15 minutesSufficient to elute highly lipophilic impurities.
C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration.
10.0 1090Linear ramp to elute NMCC and lipophilic impurities.
12.0 1090Hold to wash column.
12.1 9010Return to initial conditions.
15.0 9010Re-equilibration.
D. Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of NMCC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Matching the diluent to the initial gradient strength (10% ACN) may cause precipitation. 50% ACN is a compromise between solubility and peak shape.

Impurity Profiling & Specificity

When synthesizing NMCC, specific impurities are expected. The method must resolve these from the main peak.

ImpuritySeparation Precursor1 Impurity A: Cyclopentanecarboxylic Acid (Polar, Acidic) Elution RP-HPLC Elution Order Precursor1->Elution Elutes Second (tR ~3 min) Precursor2 Impurity B: 4-methylidenecyclohexanamine (Polar, Basic) Precursor2->Elution Elutes First (tR ~2 min) Product Target: NMCC (Neutral, Lipophilic) Product->Elution Elutes Late (tR ~8 min) Isomer Impurity C: Endo-cyclic Isomer (Similar Lipophilicity) Isomer->Elution Elutes near Product (Critical Pair)

Figure 2: Predicted elution order of synthesis precursors and potential isomers.

  • Impurity A (Acid): Will elute near the void volume (t₀) in acidic mobile phase due to suppression of ionization (Wait, actually in acidic MP, acid is neutral and retained more than ionized form, but typically small acids elute early on C18).

  • Impurity B (Amine): In 0.1% H₃PO₄, the amine is protonated (charged) and will elute very early (dead volume).

  • Impurity C (Isomer): The migration of the exocyclic double bond into the ring (endo-isomer) is a thermodynamic risk. This isomer is structurally very similar but slightly more compact. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit

    
    -selectivity differences between exocyclic and endo-cyclic double bonds.
    

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per Part 2 requirements, check these system suitability parameters before every run:

  • Retention Time (tR): NMCC should elute between 6.0 – 9.0 minutes.

  • Tailing Factor (T):

    
    . (Tailing > 1.5 indicates secondary silanol interactions; increase buffer strength or temperature).
    
  • Theoretical Plates (N): > 5,000 for the main peak.

  • Resolution (Rs): > 2.0 between NMCC and any nearest impurity.

  • Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected Detection wavelength too high.Ensure UV is set to 210 nm . Check sample concentration.
High Backpressure Precipitation in column.[1]Ensure sample diluent is compatible with Mobile Phase A. Filter samples (0.22 µm).
Baseline Drift UV absorption of Organic phase.Use HPLC-grade Acetonitrile. Ensure column is equilibrated (at least 10 column volumes).
Split Peak Solvent mismatch.Sample solvent (100% ACN) is too strong. Dilute sample with water to at least 50% water.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. Link

  • PubChem.[2][3][4] (n.d.). Compound Summary: Cyclohexanecarboxamide analogs. National Library of Medicine. Link

  • Chromatography Online. (2024).[2][3] Method Development Guide for Amides. LCGC International. Link

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Application

Application Note: HTS Protocols for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

This Application Note is designed for drug discovery scientists and HTS engineers. It focuses on the specific handling, screening, and validation protocols for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide , a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and HTS engineers. It focuses on the specific handling, screening, and validation protocols for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide , a lipophilic carboxamide derivative.

Based on its pharmacophore—a cyclopentane ring coupled to a methylidenecyclohexyl group via an amide linkage—this compound shares significant structural homology with TRP (Transient Receptor Potential) channel modulators (specifically TRPM8 agonists or TRPV1 antagonists) and certain chemokine receptor antagonists . The following guide assumes a primary screen against a TRP channel target (e.g., TRPM8), a common application for this structural class, while addressing the physicochemical challenges inherent to lipophilic carboxamides.

Executive Summary & Compound Profile

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide presents specific challenges in High-Throughput Screening (HTS) due to its estimated high lipophilicity (cLogP ~3.5–4.2) and potential for low aqueous solubility. Structurally, the exocyclic double bond (methylidene) and the aliphatic rings suggest a mechanism of action involving hydrophobic pocket engagement, typical of sensory neuron receptors .

Successful screening requires a protocol that mitigates compound aggregation , non-specific binding (NSB) to plastics, and liquid handling errors associated with viscous DMSO stock solutions.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~207.3 g/mol Fragment-like/Lead-like; high permeability.
cLogP ~3.8 (High Lipophilicity)Risk of precipitation in aqueous buffers; requires carrier proteins or optimized DMSO.
Solubility (Aq) Low (< 10 µM w/o DMSO)Critical: Must maintain DMSO > 0.1% or use BSA to prevent crash-out.
Volatility ModerateRisk of sublimation during long-term plate storage; seal plates immediately.

Experimental Workflow: Acoustic HTS for TRP Channels

The preferred method for screening this compound is a Calcium Flux Assay using a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic reader. We utilize Acoustic Droplet Ejection (ADE) for compound transfer to minimize tip-based loss of this lipophilic molecule.

Pathway & Mechanism

The compound is hypothesized to interact with transmembrane ion channels. The assay measures intracellular calcium (


) transients.

TRP_Signaling Compound N-(4-methylidenecyclohexyl) cyclopentanecarboxamide TRP TRP Channel (TRPM8/TRPV1) Compound->TRP Binding/Modulation Ca_Influx Ca2+ Influx TRP->Ca_Influx Channel Opening Dye Fluo-8 AM (Ca2+ Bound) Ca_Influx->Dye Chelation Signal Fluorescence (RFU Increase) Dye->Signal Emission @ 520nm

Figure 1: Signal transduction pathway for the calcium flux assay. The compound modulates the channel, triggering calcium entry which binds the fluorogenic dye.

Detailed Protocol: Calcium Flux HTS

Reagents & Materials[1]
  • Cell Line: CHO-K1 or HEK293 stably expressing hTRPM8 or hTRPV1.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 0.1% BSA (fatty-acid free) to solubilize the lipophilic carboxamide.

  • Dye: Fluo-8 AM or Calcium-6 (Molecular Devices).

  • Compound Source: 10 mM stock in 100% DMSO.

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading (Day 0)

  • Remove culture media (gentle wash or flick).

  • Add 20 µL of Dye Loading Solution (Fluo-8 AM + Probenecid to inhibit anion transport).

  • Incubate: 30 min at 37°C, followed by 15 min at RT (to equilibrate signal).

Step 3: Compound Addition (Acoustic Transfer) Rationale: Traditional tip-based transfer causes loss of lipophilic compounds due to adsorption to polypropylene tips. Acoustic transfer (e.g., Labcyte Echo) is non-contact.

  • Source Plate: 10 mM compound in DMSO (LDV plate).

  • Destination: Assay Ready Plate (containing 10 µL buffer) or Direct Addition to Cell Plate.

  • Transfer: Eject 50 nL to achieve final concentration (e.g., 10 µM at 0.5% DMSO).

  • Mixing: If pre-diluting, centrifuge plate at 1000 x g for 1 min.

Step 4: Kinetic Reading (FLIPR/FDSS)

  • Place cell plate in reader.

  • Baseline Read: 10 seconds.

  • Addition: Inject compound solution (or agonist challenge if testing antagonism).

  • Read: Measure fluorescence (Ex 480nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Data Analysis Workflow

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.



Quality Control Criteria:

  • Z' Factor: > 0.5 (Excellent assay window).

  • CV (Coefficient of Variation): < 10% across replicate controls.

Critical Validation: Handling "Frequent Hitter" Artifacts

Carboxamides can act as "aggregators" in HTS, forming colloidal particles that sequester enzymes or scatter light. You must validate hits using an Orthogonal Assay .

Detergent-Based Counter-Screen

Run the dose-response curve in the presence of 0.01% Triton X-100 (or Tween-80).

  • True Hit: Potency (IC50/EC50) remains unchanged.

  • False Positive (Aggregator): Potency shifts significantly or activity disappears (detergent breaks up the colloid).

Electrophysiology Confirmation (Gold Standard)

Validate top hits using automated patch-clamp (e.g., QPatch or SyncroPatch).

  • Protocol: Whole-cell configuration.

  • Metric: Measure current density (pA/pF) at +100/-100 mV.

  • Success: Dose-dependent inhibition/activation of current matching FLIPR data.

HTS Campaign Logic Flow

This diagram illustrates the decision matrix for screening N-(4-methylidenecyclohexyl)cyclopentanecarboxamide.

HTS_Workflow Start Compound Library (10mM DMSO) Echo Acoustic Dispensing (Echo 550/650) Start->Echo Primary Primary Screen (Ca2+ Flux / FLIPR) Echo->Primary Analysis Data Analysis (Z' > 0.5?) Primary->Analysis Analysis->Start Fail (Optimize) Hit_Select Hit Selection (>3 SD above mean) Analysis->Hit_Select Pass Counter Counter Screen (Detergent Sensitivity) Hit_Select->Counter Patch Auto-Patch Clamp (Validation) Counter->Patch Not Aggregator Lead Lead Candidate Patch->Lead Confirmed Activity

Figure 2: HTS decision matrix from library source to validated lead candidate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Compound precipitationIncrease BSA to 0.1-0.2% in assay buffer; check solubility limit.
High Well-to-Well Variability Pipetting error (viscosity)Switch to Acoustic Dispensing; ensure DMSO stocks are hydrated (no precipitates).
"Sticky" Compound Adsorption to plasticsUse Low-Binding plates; add 0.01% Pluronic F-127 to buffer.
Edge Effects EvaporationUse breathable seals during culture; allow plates to equilibrate to RT for 20 mins before reading.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology. Link

  • Wetzel, C., et al. (2017). Molecular determinants of TRP channel activation. Handbook of Experimental Pharmacology. Link

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Calcium Assays for GPCRs and Ion Channels.Link

  • BenchChem Technical Support. (2025). Artifacts in High-Throughput Screens with Carboxamide Compounds.[1]Link

  • BMG LABTECH. (2019). High-throughput screening (HTS): The basic steps and technological requirements.[2][3]Link

Sources

Method

Application Note &amp; Protocol: Streamlined Functionalization of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide via Bioorthogonal Click Chemistry

Abstract This technical guide provides a comprehensive framework for the selective functionalization of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selective functionalization of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug development. We leverage the power of bioorthogonal chemistry, specifically the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, to achieve rapid and efficient conjugation.[1] The protocol details a catalyst-free "click" reaction between the strained exo-methylene group of the core molecule and a functionalized tetrazine. This method offers high yields, exceptional specificity, and proceeds under mild, biocompatible conditions, making it an ideal strategy for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), molecular probes, or materials for targeted drug delivery.[2][3] This document provides a foundational synthesis route for the core molecule, a detailed step-by-step conjugation protocol, methods for rigorous product characterization, and expert insights into the causality behind key experimental choices.

Introduction: The Need for Precise Molecular Assembly

The development of sophisticated therapeutic and diagnostic agents increasingly relies on the ability to covalently link different molecular entities with high precision.[2][4] N-(4-methylidenecyclohexyl)cyclopentanecarboxamide represents a versatile scaffold, but its utility is maximized when it can be selectively conjugated to biomolecules, reporter tags, or payload molecules. Traditional conjugation methods often require harsh conditions or lack the specificity needed for complex biological systems.

Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful solution by offering a set of reactions that are modular, high-yielding, and generate minimal byproducts.[5][6] A key advancement in this field is the development of bioorthogonal reactions—chemical transformations that can occur within living systems without interfering with native biochemical processes.[7][8] This guide focuses on one of the fastest and most robust bioorthogonal reactions: the Inverse-Electron-Demand Diels-Alder (IEDDA) ligation between a strained alkene and a tetrazine.[9][10][11] The exo-methylene group of our target molecule serves as an excellent strained alkene (dienophile), enabling rapid, catalyst-free conjugation.[1][12]

Scientific Principles: The IEDDA Tetrazine Ligation

The IEDDA reaction is a cornerstone of modern bioconjugation.[1] Unlike classical Diels-Alder reactions, the IEDDA cycloaddition occurs between an electron-deficient diene (the tetrazine) and an electron-rich or strained dienophile (the exo-methylene group).[12]

Mechanism:

  • [4+2] Cycloaddition: The tetrazine and the alkene undergo a rapid cycloaddition to form an unstable bicyclic intermediate.

  • Retro-[4+2] Cycloaddition: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).

  • Stable Product Formation: The process results in a stable dihydropyridazine product, which may further oxidize to a pyridazine, covalently linking the two parent molecules.[10][11]

The primary driving force for this reaction is the release of ring strain from the dienophile and the highly favorable formation of N₂ gas.[13] This results in exceptionally fast reaction kinetics, with some tetrazine-alkene pairs reaching rate constants of up to 10⁶ M⁻¹s⁻¹, orders of magnitude faster than other click reactions.[14]

Diagram 1: Overall Experimental Workflow This diagram illustrates the high-level process from the synthesis of the core molecule to the final, functionalized conjugate.

G cluster_0 Synthesis of Core Molecule cluster_1 Click Functionalization cluster_2 Analysis & Purification A 4-Oxocyclohexanecarboxylic Acid B Wittig Reaction A->B C 4-Methylidenecyclohexanecarboxylic Acid B->C D Amidation with Cyclopentylamine C->D E N-(4-methylidenecyclohexyl) cyclopentanecarboxamide D->E G IEDDA Reaction (Catalyst-Free) E->G F Functionalized Tetrazine (e.g., Tetrazine-Biotin) F->G H Functionalized Conjugate G->H I Reaction Monitoring (TLC) H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS, HPLC) J->K L Pure, Validated Product K->L

Caption: Workflow for synthesis and IEDDA functionalization.

Protocols and Methodologies

Synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Step 1: Synthesis of 4-Methylidenecyclohexanecarboxylic Acid

  • Reagents & Materials:

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide (t-BuOK)

    • 4-Oxocyclohexanecarboxylic acid

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Hydrochloric acid (1M)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under inert atmosphere.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Allow the resulting orange-yellow ylide solution to stir for 1 hour at 0 °C.

    • Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by slowly adding water. Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-methylidenecyclohexanecarboxylic acid as a white solid.

Step 2: Amidation to form N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

  • Reagents & Materials:

    • 4-Methylidenecyclohexanecarboxylic acid (from Step 1)

    • Cyclopentylamine

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 4-methylidenecyclohexanecarboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Add cyclopentylamine (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

    • Dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

IEDDA Click Functionalization Protocol

Senior Scientist's Note: This protocol uses a commercially available Tetrazine-Biotin conjugate as an example. The tetrazine can be substituted with any other functionalized tetrazine (e.g., fluorescent dye, drug molecule) as needed. The reaction is extremely fast and often complete within minutes at room temperature.

  • Reagents & Materials:

    • N-(4-methylidenecylcohexyl)cyclopentanecarboxamide (from Protocol 3.1)

    • Tetrazine-Biotin (or other functionalized tetrazine)

    • Solvent: Acetonitrile/Water (9:1 v/v) or Dimethyl Sulfoxide (DMSO)

    • Vials, magnetic stirrer

  • Procedure:

    • Dissolve N-(4-methylidenecylcohexyl)cyclopentanecarboxamide (1.0 eq) in the chosen solvent system to a final concentration of 10 mM.

    • In a separate vial, prepare a 12 mM stock solution of the Tetrazine-Biotin (1.2 eq) in the same solvent.

    • Add the tetrazine solution to the solution of the core molecule with gentle stirring at room temperature.

    • Rationale: A slight excess of the tetrazine ensures complete consumption of the core molecule. The reaction is typically very fast, but for complete conversion, allow it to proceed for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the tetrazine's characteristic pink/red color is a strong visual indicator of reaction completion.

    • Upon completion, the product can be purified by reverse-phase HPLC to remove unreacted tetrazine and obtain the pure conjugate.

Diagram 2: IEDDA Reaction Mechanism This diagram details the chemical transformation during the catalyst-free click reaction.

Caption: Mechanism of the IEDDA tetrazine ligation.

Protocol Validation and Characterization

Ensuring the successful synthesis and conjugation is critical. A multi-pronged analytical approach provides the highest level of confidence.

Technique Purpose Expected Outcome / Key Signals
TLC Reaction MonitoringDisappearance of starting material spots and appearance of a new, higher-polarity product spot. Loss of tetrazine's visible color.
HPLC Purity AssessmentA single major peak for the final product, indicating >95% purity after purification.
Mass Spec (ESI-MS) Molecular Weight ConfirmationThe observed m/z value should match the calculated molecular weight of the [M+H]⁺ or [M+Na]⁺ adduct of the final conjugate.
¹H NMR Structural ElucidationDisappearance of the characteristic exo-methylene proton signals (~4.7 ppm). Appearance of new aromatic/aliphatic protons corresponding to the pyridazine ring and the functional tag (e.g., biotin).
¹³C NMR Structural ConfirmationDisappearance of the sp² carbon signals of the exo-methylene group (~149 ppm and ~109 ppm). Appearance of new signals corresponding to the carbons of the newly formed pyridazine ring.

Senior Scientist's Note: For NMR analysis, the disappearance of the alkene signals is the most definitive evidence of a successful cycloaddition. Comparing the spectra of the starting material and the final product provides irrefutable proof of the covalent modification. The characteristic triazole proton peak in traditional click chemistry appears around 7.7 ppm, which can be a useful reference point, though the pyridazine signals in IEDDA products will have their own distinct chemical shifts.[15]

Conclusion and Future Applications

The Inverse-Electron-Demand Diels-Alder reaction provides an exceptionally efficient and robust method for the functionalization of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide. The protocols outlined herein demonstrate a clear path from precursor synthesis to a highly pure, well-characterized conjugate. The catalyst-free nature and rapid kinetics make this an ideal choice for applications in sensitive biological systems.[16][17]

The resulting functionalized molecules are primed for a variety of cutting-edge applications in drug discovery and chemical biology, including:

  • Targeted Drug Delivery: Conjugating potent cytotoxic drugs to create targeted therapeutics.[3]

  • Biomolecule Labeling: Attaching fluorescent dyes or affinity tags for imaging and tracking studies in living cells.[9]

  • Development of ADCs: Linking the scaffold to antibodies for targeted delivery to cancer cells.

  • Materials Science: Incorporating the molecule into polymers or onto surfaces to create functional materials.

This bioorthogonal approach opens the door to a vast array of possibilities, enabling researchers to build complex, functional molecular systems with unprecedented ease and precision.

References

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. [Link]

  • Li, J., & Chen, P. R. (2016). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Accounts of Chemical Research, 49(7), 1445-1454. [Link]

  • Krasniqi, B., & Dervishi, E. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(11), 2133–2146. [Link]

  • Mahmoud, A. R. (2025). Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. ResearchGate. [Link]

  • Haque, M. M., et al. (2025). Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Journal of Molecular Structure. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. ResearchGate. [Link]

  • van der Velden, J. L. J., & Bonger, K. M. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]

  • Chetry, A. B. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Journal of Chemical Reviews, 15(4). [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Website. [Link]

  • Slideshare. (2016). Applications of click chemistry in drug discovery. Slideshare. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Reiner, T., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics, 6(6), 820–828. [Link]

  • Liang, Y., et al. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(24), 8479–8488. [Link]

  • Leal, S. M., et al. (2023). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules, 28(8), 3530. [Link]

  • Wang, X., et al. (2019). Consecutive 2-azidoallylation/click cycloaddition of active methylene for synthesis of functionalized hepta-1,6-dienes with a bis-1,2,3-triazole scaffold. Organic Chemistry Frontiers, 6(13), 2182-2187. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • ResearchGate. (n.d.). Spectral characterization of the orthogonal click chemistry approach... ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Click chemistry – Knowledge and References. Taylor & Francis Website. [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]

  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 111-115. [Link]

  • Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

[1] Status: Operational Subject: Purification & Stability Protocols Ticket ID: CHEM-SUP-8821[1] Executive Summary You are likely synthesizing N-(4-methylidenecyclohexyl)cyclopentanecarboxamide as a lipophilic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: Purification & Stability Protocols Ticket ID: CHEM-SUP-8821[1]

Executive Summary

You are likely synthesizing N-(4-methylidenecyclohexyl)cyclopentanecarboxamide as a lipophilic intermediate for SAR (Structure-Activity Relationship) libraries, potentially exploring CCR antagonist scaffolds or antiviral capsid binders.[1]

This molecule presents a deceptive challenge: the exocyclic methylidene group . While the amide bond is robust, the 4-methylidene moiety is thermodynamically "unhappy" compared to its endocyclic isomers. A standard acidic workup or unbuffered silica column can trigger an irreversible isomerization, ruining your batch.

This guide addresses the three most common failure modes: Acid-Catalyzed Isomerization , Triphenylphosphine Oxide (TPPO) Contamination (from Wittig routes), and Amide Solubility Issues .

Part 1: The Critical Warning (Isomerization)
Q: Why does my NMR show a "split" or shifting alkene peak after column chromatography?

Diagnosis: You have triggered an acid-catalyzed isomerization. The exocyclic double bond (=CH₂) is prone to migrating into the cyclohexane ring. The exocyclic position is disubstituted. The endocyclic position (1-methylcyclohex-1-ene derivative) is trisubstituted and thermodynamically more stable (~2-3 kcal/mol lower in energy).[1]

The Trigger: Standard Silica Gel (pH ~5-6) or HCl washes. The Mechanism: Protonation of the exocyclic methylene creates a tertiary carbocation at C4. Elimination of a proton from the adjacent C3/C5 positions locks the double bond inside the ring.

Protocol: The "Buffered" Purification Do NOT use standard silica or acidic washes.

  • Pre-treat Silica: Slurry your silica gel in your eluent + 1% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.[2]

  • Eluent: Maintain 0.5% Et₃N in your running solvent system (e.g., Hexanes/EtOAc + 0.5% Et₃N).

  • Alternative: Use Neutral Alumina or Basic Alumina if the separation allows.

  • NMR Check: Always use CDCl₃ treated with solid K₂CO₃ or switch to DMSO-d₆ or C₆D₆ to avoid acid traces in the NMR solvent causing isomerization in the tube.

Part 2: Troubleshooting Synthesis Routes

We typically see two synthesis routes for this target. Select your scenario below:

Scenario A: The Wittig Route (From Ketone)

Precursor: N-(4-oxocyclohexyl)cyclopentanecarboxamide + Methyltriphenylphosphonium bromide.[1]

The Issue: Triphenylphosphine Oxide (TPPO) . TPPO is the "ghost" of organic synthesis. It co-elutes with polar amides and streaks on silica.

Protocol: The ZnCl₂ Precipitation (The "Bates" Method) Do not rely on chromatography alone.[3] TPPO forms a crystalline complex with Zinc Chloride that is insoluble in ether/ethanol mixtures.

  • Dissolve: Take your crude reaction mixture (containing product + TPPO) and dissolve it in minimal Ethanol or Isopropanol .

  • Complexation: Add 2.0 equivalents of anhydrous ZnCl₂ (dissolved in ethanol).

  • Precipitate: Stir at room temperature for 1-2 hours. A thick white precipitate [ZnCl₂(TPPO)₂] will form.

  • Filter: Filter the solid and wash with a small amount of cold ethanol.

  • Filtrate: Your product is in the filtrate. Concentrate and perform a quick filtration through a short pad of silica (buffered!) to remove residual zinc salts.

Why this works: The Lewis acidic Zinc coordinates tightly to the oxygen of TPPO, pulling it out of the solution phase, while the secondary amide (your product) coordinates much more weakly and stays in solution [1].

Scenario B: The Amide Coupling Route (From Amine)

Precursor: 4-methylidenecyclohexylamine + Cyclopentanecarboxylic acid.[1]

The Issue: Urea Byproducts & Acid Removal . If you used EDC/DCC, you have urea byproducts. Normally, you would wash with HCl to remove unreacted amine and EDC, but HCl is forbidden here (see Part 1).

Protocol: The "Basic" Workup

  • Quench: Add saturated NH₄Cl (mildly acidic, usually safe if brief) or Water.[4]

  • Wash 1: Wash organic layer (EtOAc or DCM) with 10% Citric Acid (Briefly! < 2 mins) to remove unreacted amine. Citric acid is weaker than HCl and less likely to isomerize if done quickly and cold.

  • Wash 2: Immediately wash with Saturated NaHCO₃ (Bicarbonate) to remove unreacted cyclopentanecarboxylic acid and neutralize any residual acid.

  • Urea Removal: If using DCC, the DCU urea is insoluble in cold ether. Suspend crude in cold ether, filter off the white solid, then evaporate. If using EDC, the urea is water-soluble and removed in the aqueous washes.

Part 3: Visualization of Workflows
Figure 1: Purification Decision Matrix

Follow this logic flow to determine the safe purification method for your specific crude mixture.

Purification_Logic Start Crude Mixture Analysis Check_Route Synthesis Route? Start->Check_Route Route_Wittig Wittig Reaction (Contains TPPO) Check_Route->Route_Wittig Phosphonium Salt Route_Amide Amide Coupling (Contains Urea/Amine) Check_Route->Route_Amide EDC/DCC Coupling TPPO_Removal ZnCl2 Precipitation (Ethanol, 2.0 eq ZnCl2) Route_Wittig->TPPO_Removal Amide_Wash Wash: 10% Citric Acid (Cold) Then: Sat. NaHCO3 Route_Amide->Amide_Wash Check_Purity TLC/NMR Check TPPO_Removal->Check_Purity Amide_Wash->Check_Purity Isomer_Risk Isomerization Risk! Avoid Acidic Silica Check_Purity->Isomer_Risk Final_Purification Column Chromatography (Silica + 1% Et3N) Isomer_Risk->Final_Purification Buffered System

Caption: Decision tree for purifying N-(4-methylidenecyclohexyl)cyclopentanecarboxamide based on synthesis origin.

Figure 2: The Isomerization Trap (Mechanism)

Understanding the enemy: How the exocyclic bond is lost.

Isomerization_Mech Exo Exocyclic Alkene (Desired Product) Carbocation Tertiary Carbocation (Intermediate) Exo->Carbocation Protonation at CH2 Acid + H+ (Acidic Silica/HCl) Acid->Carbocation Endo Endocyclic Alkene (Thermodynamic Isomer) Carbocation->Endo Elimination (-H+) Irreversible

Caption: Mechanism of acid-catalyzed isomerization from exocyclic (kinetic) to endocyclic (thermodynamic) alkene.

Part 4: Solvent Compatibility & Crystallization

If chromatography is difficult (e.g., poor separation), crystallization is the preferred alternative.

Solvent SystemSuitabilityNotes
Ethyl Acetate / Hexanes ⭐⭐⭐⭐Best for recrystallization.[1] Dissolve in hot EtOAc, add Hexanes until turbid, cool slowly.
Ethanol / Water ⭐⭐Good for polarity, but water is hard to dry off, and amides can form hydrates.
Diethyl Ether ⭐⭐⭐Good for triturating ("washing") the solid to remove non-polar oils.
Dichloromethane (DCM) Avoid. Product is likely too soluble; good for loading columns but not crystallizing.
Cyclohexane ⭐⭐⭐Excellent anti-solvent. Can be used to crash out the product from Toluene or EtOAc.
References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][5] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Cope, A. C., et al. (1960). Acid-catalyzed Equilibrations of Endocyclic and Exocyclic Olefins. Journal of the American Chemical Society, 82(7), 1750–1753.

  • Organic Syntheses. (1960).[6] Methylenecyclohexane.[6][7][8][9] Organic Syntheses, Coll.[6][10] Vol. 5, p.755. (Demonstrates the sensitivity of the exocyclic double bond).

Sources

Optimization

Stability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide in aqueous solution

Disclaimer: This document is intended to provide technical guidance for researchers, scientists, and drug development professionals. The stability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide has not been extens...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended to provide technical guidance for researchers, scientists, and drug development professionals. The stability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide has not been extensively reported in peer-reviewed literature. Therefore, the information herein is based on established principles of organic chemistry and drug degradation pathways. We strongly recommend performing compound-specific stability studies to verify its behavior under your experimental conditions.

Introduction

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is a molecule of interest in various research applications. Its structure, featuring a secondary amide and an exocyclic methylene group, presents specific considerations for its handling and stability in aqueous solutions. This guide provides a foundational understanding of its potential stability challenges and offers practical troubleshooting advice to ensure the reliability and reproducibility of your experimental results.

The core structure consists of two key functional groups that may be susceptible to degradation in an aqueous environment:

  • Secondary Amide: Prone to hydrolysis, especially under acidic or basic conditions.

  • Exocyclic Methylene Group: An alkene that can undergo reactions such as oxidation or hydration.

Understanding these potential liabilities is the first step in designing robust experiments and interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide in aqueous solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Amide Hydrolysis: The cleavage of the amide bond to yield cyclopentanecarboxylic acid and 4-methylidenecyclohexan-1-amine. This reaction can be catalyzed by both acid and base.[1]

  • Reactions at the Exocyclic Methylene Group: The double bond is susceptible to:

    • Oxidation: This can lead to the formation of epoxides, diols, or even cleavage of the double bond under harsh oxidative conditions.[2][3][4]

    • Hydration: The addition of water across the double bond, typically under acidic conditions, would result in the formation of a tertiary alcohol.

Q2: How does pH affect the stability of this compound?

A2: The stability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is expected to be significantly pH-dependent.

  • Acidic Conditions (pH < 4): Increased rate of amide hydrolysis is likely.[1] Acid-catalyzed hydration of the methylene group may also occur.

  • Neutral Conditions (pH ~ 6-8): Generally, the compound is expected to be most stable in this range, as both acid and base-catalyzed hydrolysis rates are at a minimum.[5]

  • Basic Conditions (pH > 9): A significant increase in the rate of amide hydrolysis is expected.[1][6]

Q3: Is the compound susceptible to oxidation?

A3: Yes, the exocyclic methylene group is a potential site for oxidation.[7] Common laboratory reagents or conditions that could induce oxidation include:

  • Exposure to atmospheric oxygen over long periods, potentially accelerated by light or metal ions.

  • The presence of oxidizing agents in the experimental buffer, such as hydrogen peroxide.[8]

  • In biological systems, enzymatic oxidation by cytochrome P450 enzymes or other oxidoreductases.

Q4: What are the recommended storage conditions for aqueous stock solutions?

A4: To maximize the shelf-life of aqueous stock solutions, we recommend the following:

  • Buffer: Use a buffer in the neutral pH range (e.g., PBS pH 7.4).

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C.

  • Light: Protect from light by using amber vials or wrapping vials in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, consider purging the solution with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q5: Should I be concerned about enzymatic degradation in cell-based assays?

A5: Yes, in biological systems, enzymatic degradation is a possibility. Amidase and protease enzymes could potentially hydrolyze the amide bond. Additionally, as mentioned, cytochrome P450 enzymes could oxidize the molecule. It is advisable to include appropriate controls in your experiments to assess the contribution of enzymatic degradation.

Troubleshooting Guides

This section provides structured approaches to common experimental issues that may arise due to the instability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide.

Problem 1: Inconsistent Results or Loss of Compound Activity Over Time

Hypothesis: The compound is degrading in the aqueous experimental medium, leading to a lower effective concentration.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Activity A Observe Inconsistent Results B Perform Forced Degradation Study (Acid, Base, Oxidative Stress) A->B C Prepare Samples at T=0 and T=24h (or other relevant time points) B->C D Analyze by HPLC-UV or LC-MS C->D E Compare Peak Area of Parent Compound D->E F Significant Decrease in Parent Peak? E->F G Identify Degradation Products F->G Yes J No Significant Decrease F->J No H Optimize Experimental Conditions (pH, Temp, Fresh Solutions) G->H I Re-run Experiment with Optimized Conditions H->I K Investigate Other Experimental Variables J->K

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally break down the compound to understand its degradation pathways and develop stable formulations.[9][10][11] A typical study involves exposing the compound to harsh conditions and monitoring its degradation over time.[8][12]

Objective: To determine the stability of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide under hydrolytic and oxidative stress.

Materials:

  • N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column[13][14]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition, mix 100 µL of the stock solution with 900 µL of the stress solution in a clean vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Control: Water

  • Incubation: Incubate all samples at 40°C.

  • Time Points: Collect aliquots at T=0, 2, 8, and 24 hours.

  • Quenching (for Acid/Base Samples): At each time point, take 100 µL of the sample and neutralize it.

    • For the acid sample, add 100 µL of 0.1 M NaOH.

    • For the base sample, add 100 µL of 0.1 M HCl.

    • For all samples, add 800 µL of mobile phase to dilute.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS. Monitor the peak area of the parent compound and the appearance of any new peaks.

Data Interpretation:

Stress ConditionExpected Degradation ProductsPotential Stability Issues
0.1 M HCl Cyclopentanecarboxylic acid, 4-methylidenecyclohexan-1-amine, 1-hydroxy-4-methylidenecyclohexane derivativeSusceptible to acid-catalyzed hydrolysis and hydration.
0.1 M NaOH Cyclopentanecarboxylic acid, 4-methylidenecyclohexan-1-amineHighly susceptible to base-catalyzed hydrolysis.
3% H₂O₂ Epoxide, diol, or cleavage productsSusceptible to oxidative degradation.
Water (Control) Minimal to no degradationProvides a baseline for hydrolytic stability at neutral pH.
Problem 2: Appearance of Unexpected Peaks in Chromatograms

Hypothesis: The unexpected peaks are degradation products or isomers of the parent compound.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Unexpected Peaks A Observe Unexpected Peak(s) in Chromatogram B Analyze Sample with LC-MS A->B C Determine Mass of Unexpected Peak B->C D Does Mass Match a Predicted Degradant? C->D E Propose Structure of Degradant D->E Yes H No, Mass is Unexpected D->H No F Confirm Structure (e.g., with standard or NMR) E->F G Modify Experimental Protocol to Avoid Degradation F->G I Consider Isomerization, Impurities, or Contamination H->I

Sources

Troubleshooting

Technical Support Center: Stability Protocols for N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Case ID: STAB-METH-CYC-001 Status: Active Agent: Senior Application Scientist Subject: Preventing degradation and signal loss in biological assays Introduction Welcome to the Technical Support Center. You are likely acce...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-METH-CYC-001 Status: Active Agent: Senior Application Scientist Subject: Preventing degradation and signal loss in biological assays

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent data, signal loss, or "disappearing compound" phenomena when working with N-(4-methylidenecyclohexyl)cyclopentanecarboxamide .

This molecule possesses three distinct structural features that contribute to instability in assay conditions:

  • Exocyclic Alkene (Methylidene): Susceptible to acid-catalyzed isomerization and oxidative radical attack.

  • Amide Linkage: Vulnerable to enzymatic hydrolysis in biological matrices (plasma/microsomes).[1]

  • High Lipophilicity (Bis-cycloalkyl scaffold): Prone to rapid precipitation and Non-Specific Binding (NSB) to plastics.

This guide provides self-validating protocols to stabilize this compound across your workflow.

Module 1: Stock Solution Management

The Issue: The 4-methylidene group is an exocyclic double bond. While reasonably stable, it is thermodynamically less stable than its endocyclic isomer (1-methylcyclohexene).[2] Trace acids or radical initiators in aged DMSO can catalyze this migration or initiate polymerization.

Protocol: Inert Stock Preparation

Objective: Prevent oxidative degradation and isomerization during storage.

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%). Avoid Ethanol, as protic solvents can accelerate isomerization over long-term storage.

  • Antioxidant Spiking (Mandatory):

    • Prepare a 100x concentrate of BHT (Butylated Hydroxytoluene) in DMSO.

    • Add BHT to your compound stock to a final concentration of 0.1% (w/v) .

    • Why? The methylidene group is a target for autoxidation. BHT acts as a radical scavenger, terminating the chain reaction before the alkene is cleaved.

  • Argon Overlay:

    • Do not use Nitrogen (often contaminated with moisture/oxygen). Use Argon (Ar) .

    • Gently purge the headspace of the vial for 15 seconds before sealing.

  • Storage:

    • Store at -20°C or -80°C .

    • Single-Use Aliquots: Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which promotes acid-catalyzed isomerization.

Visualizing the Degradation Risks

DegradationPathways Compound Parent Compound (Exocyclic Alkene) Isomer Endocyclic Isomer (Thermodynamic Product) Compound->Isomer Acid Catalysis (H+) Trace Moisture Epoxide Epoxide/Peroxide (Oxidation Product) Compound->Epoxide Radical Oxidation (No BHT) Hydrolysis Amine + Acid (Cleavage Product) Compound->Hydrolysis Amidase Enzymes (Plasma/Microsomes)

Figure 1: Primary degradation pathways. The exocyclic alkene migrates to the more stable internal ring position under acidic conditions, while amidases cleave the core scaffold.

Module 2: Assay Buffer Compatibility

The Issue: Researchers often use standard buffers (PBS pH 7.4) without considering the lipophilicity of the bis-cycloalkyl structure. This compound will rapidly adsorb to polystyrene plates (NSB) or precipitate, mimicking "degradation."

Troubleshooting Table: Solvent & Buffer Systems
VariableRecommendationTechnical Rationale
pH Range pH 7.0 – 8.0 Avoid pH < 6.0. Acidic environments lower the activation energy for the exocyclic-to-endocyclic double bond migration.
Plasticware Glass or Low-Binding The compound is highly hydrophobic. Standard polystyrene absorbs up to 50% of compound in <30 mins. Use Low-Binding Polypropylene (LBP) plates.
Surfactant 0.01% Pluronic F-127 Essential to maintain solubility. Tween-20 is acceptable but Pluronic is less likely to interfere with membrane-based assays.
Co-Solvent DMSO (Max 1%) Ensure the final assay concentration of DMSO is consistent. Variations cause solubility "crashing."
Protocol: The "Glass-Transfer" Dilution Method

Do not perform serial dilutions directly in plastic assay plates.

  • Perform all intermediate dilutions in Glass Vials or Deep-Well Polypropylene Blocks .

  • Include 0.01% Pluronic F-127 in the assay buffer before adding the compound.

  • Transfer to the final assay plate only immediately before reading/incubation.

Module 3: Biological Matrix Stability

The Issue: In plasma or microsomal stability assays, the amide bond is the primary weak point. Rodent plasma (rat/mouse) has high carboxylesterase/amidase activity, which can cleave the molecule rapidly, leading to false "high clearance" data.

Diagnostic Experiment: Chemical vs. Enzymatic Instability

To determine if loss is due to biology (enzymes) or chemistry (instability), run this control:

  • Condition A: Plasma + Compound (Standard)

  • Condition B: Plasma + Compound + BNPP (100 µM)

    • Note: BNPP (Bis-nitrophenyl phosphate) is a broad-spectrum esterase/amidase inhibitor.

  • Condition C: Heat-Inactivated Plasma (56°C for 30 min) + Compound.

Interpretation:

  • If stability is restored in B and C : The issue is Enzymatic Hydrolysis (Amidase activity).

  • If degradation persists in C : The issue is Chemical Instability (likely oxidation or protein binding).

Troubleshooting Guide (FAQ)

Q: My LC-MS signal drops 90% at T=0. Is it degrading instantly?

A: Unlikely. This is almost certainly Non-Specific Binding (NSB) or Precipitation .

  • Test: Add Acetonitrile (ACN) to your well immediately after adding the compound. If the signal recovers, the compound was stuck to the wall or precipitated, not degraded.

  • Fix: Switch to Low-Binding plates and increase Pluronic F-127 concentration.

Q: I see a new peak with the same mass (MW) but different retention time.

A: This is the Endocyclic Isomer .

  • The exocyclic double bond (

    
    ) has migrated inside the ring (
    
    
    
    ).
  • Cause: Your buffer is likely too acidic, or the stock solution was exposed to moisture/protic solvents.

  • Fix: Check pH. Prepare fresh stock in anhydrous DMSO.

Q: Can I use TCEP or DTT to prevent oxidation?

A: No. TCEP and DTT are reducing agents for disulfides; they do not effectively scavenge the radical species that attack alkenes. You must use a radical scavenger like BHT or Vitamin E (Tocopherol) .

Decision Tree: Diagnosing Signal Loss

TroubleshootingTree Start Problem: Signal Loss in Assay T0_Check Is signal lost at T=0 min? Start->T0_Check Yes_T0 Yes T0_Check->Yes_T0 No_T0 No (Loss over time) T0_Check->No_T0 Solubility Issue: Solubility/NSB (Sticking to plastic) Yes_T0->Solubility Action1 Action: Use Glass Vials Add Pluronic F-127 Solubility->Action1 Matrix Is matrix Biological? (Plasma/Microsomes) No_T0->Matrix Yes_Bio Yes Matrix->Yes_Bio No_Bio No (Buffer only) Matrix->No_Bio Inhibitor Test: Add BNPP (Inhibitor) Yes_Bio->Inhibitor Result_Bio If Stable: Enzymatic Hydrolysis If Unstable: Chemical Oxidation Inhibitor->Result_Bio Isomer_Check Check LC-MS: New Peak same Mass? No_Bio->Isomer_Check Action_Iso Yes: Acid Isomerization (Adjust pH > 7) Isomer_Check->Action_Iso Action_Ox No: Oxidation (Add BHT) Isomer_Check->Action_Ox

Figure 2: Systematic troubleshooting flow to identify if the root cause is physical (solubility), chemical (pH/oxidation), or biological (enzymes).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. (Discusses amide stability and prodrug strategies).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Defines thermodynamic stability of endo- vs. exocyclic double bonds).

  • Li, P., et al. (2017). Plasma Stability Assay: A Guide to Enzyme Kinetics and Inhibition. Current Protocols in Pharmacology. (Protocols for using BNPP and PMSF).

Sources

Optimization

Optimizing reaction conditions for amide coupling in N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Technical Support Center: Amide Coupling Optimization Topic: Synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Ticket ID: #AMIDE-METH-04 Status: Resolved / Guide Published[1] Executive Summary This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Topic: Synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Ticket ID: #AMIDE-METH-04 Status: Resolved / Guide Published[1]

Executive Summary

This guide addresses the synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide , a reaction between cyclopentanecarboxylic acid and 4-methylidenecyclohexan-1-amine .[1]

While amide coupling is a routine transformation, this specific substrate presents a critical "silent" failure mode: acid-catalyzed isomerization of the exocyclic double bond (methylidene) to the thermodynamically more stable endocyclic isomer (1-methylcyclohexene derivative).[1] This guide prioritizes conditions that maintain the kinetic integrity of the alkene.

Part 1: Critical Substrate Analysis

Before beginning the reaction, you must understand why standard conditions often fail for this molecule.

The Isomerization Trap: The 4-methylidene group is an exocyclic alkene. Under acidic conditions (e.g., HCl from acid chlorides, strong acid workups) or high thermal stress, the double bond can protonate to form a tertiary carbocation. Elimination then occurs to form the more substituted, thermodynamically stable endo-cyclic alkene.

Visualizing the Failure Mode: The following diagram illustrates the mechanism you are trying to prevent.

IsomerizationRisk Start Target: Exocyclic Alkene (Kinetic Product) Cation Tertiary Carbocation Intermediate Start->Cation Protonation Acid + H+ (Acidic Conditions) Acid->Cation End Impurity: Endocyclic Alkene (Thermodynamic Product) Cation->End Elimination (-H+)

Figure 1: Mechanism of acid-catalyzed isomerization from the desired exocyclic alkene to the undesired endocyclic impurity.

Part 2: Reagent Selection & Protocol Design

To avoid the pathway above, we must select coupling reagents that operate near neutral pH and do not generate strong acidic byproducts.

Reagent Comparison Matrix
FeatureAcid Chloride / SOCl₂ HATU / DIPEA T3P (Propylphosphonic Anhydride)
Activation Species Acyl ChlorideO-At EsterMixed Anhydride
Reaction pH Acidic (generates HCl)Basic (requires amine excess)Buffered / Mildly Basic
Isomerization Risk HIGH LowLOWEST
Workup Difficult (Acidic quench)Requires removal of urea/HOBtWater soluble byproducts
Recommendation Avoid ⚠️ Acceptable Recommended
Recommended Protocol: T3P Coupling

We recommend T3P (50% in EtOAc/DMF) as the primary coupling agent. It drives the reaction to completion with low epimerization/isomerization risk and simplifies purification [1].[2]

Reagents:

  • Acid: Cyclopentanecarboxylic acid (1.0 equiv)[1]

  • Amine: 4-methylidenecyclohexan-1-amine HCl salt (1.1 equiv)[1]

  • Coupling Agent: T3P (1.5 equiv, 50% w/w solution)[1]

  • Base: DIPEA (3.0 - 4.0 equiv) – Crucial for freeing the amine salt.[1]

  • Solvent: Ethyl Acetate (EtOAc) or DCM (5-10 volumes).[1]

Step-by-Step Procedure:

  • Salt Break: Suspend the amine HCl salt and the carboxylic acid in EtOAc at 0°C.

  • Base Addition: Add DIPEA dropwise. Ensure the mixture becomes homogeneous (amine is freed).

  • Coupling: Add T3P solution dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Note: Do not heat above 40°C.

  • Quench: Add water (equal volume).

  • Phase Cut: Separate the organic layer.[3]

  • Wash: Wash with saturated NaHCO₃ (2x) and Brine (1x). Do not wash with 1M HCl.

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC (RRT ~1.1) that runs very close to my product. What is it?

Diagnosis: This is likely the endocyclic isomer (N-(4-methylcyclohex-1-en-1-yl)cyclopentanecarboxamide).[1] Cause:

  • Reaction temperature exceeded 50°C.[4][5]

  • Strong acid wash (1M HCl) was used during workup.[1]

  • The starting amine salt contained traces of the isomer before coupling. Resolution:

  • Check your starting material by NMR. The exocyclic alkene protons appear as a singlet/narrow doublet around 4.6–4.7 ppm. The endocyclic alkene proton appears as a broad multiplet around 5.3–5.4 ppm [2].

  • Switch to the T3P protocol to avoid thermal/acidic stress.

Q2: The reaction is stalling (50% conversion). Should I add more acid chloride?

Diagnosis: Do not use acid chloride. The HCl byproduct will destroy your alkene. Resolution:

  • If using T3P/HATU, the issue is likely base scavenging . The amine is supplied as an HCl salt.[6] You need 1 equivalent of base just to neutralize the salt, plus equivalents for the coupling.

  • Fix: Add 1.0 extra equivalent of DIPEA.

Q3: My product is oiling out during purification. How do I crystallize it?

Diagnosis: These aliphatic amides are often waxy low-melting solids.[1] Resolution:

  • Evaporate the solvent completely.

  • Triturate with cold n-heptane or pentane .[1] The hydrophobic cyclohexyl/cyclopentyl rings pack well in non-polar solvents, forcing the amide to crystallize.

Part 4: Decision Logic for Optimization

Use this workflow to determine the correct path if the standard protocol fails.

OptimizationFlow Start Start: Amide Coupling CheckAmine Is Amine an HCl Salt? Start->CheckAmine AddBase Add +1 equiv DIPEA (Total 3-4 equiv) CheckAmine->AddBase Yes SelectReagent Select Coupling Reagent CheckAmine->SelectReagent No (Freebase) AddBase->SelectReagent T3P T3P (Propylphosphonic anhydride) Preferred Path SelectReagent->T3P Best for Stability HATU HATU / DIPEA Alternative Path SelectReagent->HATU If T3P unavailable AcidCl Acid Chloride (SOCl2/Oxalyl Chloride) SelectReagent->AcidCl High Risk (Avoid) Workup Workup Strategy T3P->Workup HATU->Workup AcidWash Avoid 1M HCl Wash Use Citric Acid or NaHCO3 Workup->AcidWash

Figure 2: Decision tree for optimizing reaction conditions to preserve the exocyclic alkene.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1967).[1] Cyclohexylidenecyclohexane.[7][6] Organic Syntheses, 47, 34. (Provides spectral data comparison for exocyclic vs endocyclic isomers). Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Case ID: #PUR-AMIDE-04M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are likely encountering difficulties purifying N-(4-methylidenecyclohexyl)cyclopentanecarb...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-AMIDE-04M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties purifying N-(4-methylidenecyclohexyl)cyclopentanecarboxamide due to the specific sensitivity of the exocyclic methylidene group . Unlike standard saturated amides, this molecule contains a kinetic trap: the exocyclic double bond at the 4-position of the cyclohexane ring.

The Core Problem: Standard amide workups often involve washing with 1M HCl to remove unreacted amines. Do NOT do this. Strong acids will catalyze the isomerization of the exocyclic double bond (less stable) to the endocyclic position (thermodynamically more stable), resulting in an inseparable mixture of isomers.

This guide details the non-acidic purification workflows required to maintain the integrity of the methylidene functionality while removing starting materials (cyclopentanecarboxylic acid/chloride and 4-methylidenecyclohexan-1-amine).

Module 1: Triage & Quick Diagnostics

Q: My product is an oil/gum, but it should be a solid. What happened? A: This is a classic sign of solvent entrapment or "grease" impurities (often unreacted acid chloride byproducts).

  • Immediate Action: Attempt trituration . Dissolve the gum in a minimum amount of Diethyl Ether or MTBE, then slowly add cold Pentane or Hexane while scratching the flask walls. If a solid forms, filter immediately.

  • Root Cause: If it remains an oil, you likely have the endo-isomer impurity (isomerized alkene), which disrupts crystal packing. Check 1H NMR for a methyl singlet around

    
     1.6 ppm (endo) vs. the expected exocyclic alkene protons (usually two broad singlets) around 
    
    
    
    4.6–4.8 ppm.

Q: The product turned yellow/orange on the column. A: This indicates decomposition.[1]

  • Diagnosis: You likely used untreated Silica Gel. Standard silica is slightly acidic (

    
    ). This acidity is sufficient to trigger the migration of the double bond or hydrolysis of the amide if moisture is present.
    
  • Solution: Switch to Neutral Alumina or use Buffered Silica (see Module 3).

Module 2: The "Methylidene Trap" (Scientific Mechanism)

To purify this compound successfully, you must understand why it fails under standard conditions.

The Isomerization Risk

The exocyclic double bond (


) is energetically less stable than the endocyclic isomer (

on a double bond inside the ring) due to hyperconjugation and ring strain relief.
  • Mechanism: Protons (

    
    ) from acidic washes or silica gel attack the exocyclic double bond, forming a tertiary carbocation at C4.
    
  • Result: The proton is eliminated from an adjacent ring carbon to form the more substituted (Zaitsev) endocyclic alkene.

Visualizing the Failure Mode

IsomerizationRisk cluster_warning Critical Failure Pathway Target Target Molecule (Exocyclic Alkene) Cation Tertiary Carbocation Intermediate Target->Cation Protonation (H+) Acid Acid Source (HCl Wash / Silica) Acid->Target Impurity Thermodynamic Impurity (Endocyclic Alkene) Cation->Impurity Hydride Shift / Elimination

Figure 1: Acid-catalyzed isomerization pathway. Avoiding the 'Acid Source' is the primary objective of the purification strategy.

Module 3: Step-by-Step Purification Protocols

Protocol A: Reaction Workup (The "Buffered" Approach)

Objective: Remove unreacted amine and acid chloride without lowering pH below 6.

  • Quenching: If Acid Chloride was used, quench the reaction with saturated NaHCO3 (Sodium Bicarbonate).[1] Do not use water alone, as the local pH can drop due to HCl generation.

  • Phase Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Wash (Crucial):

    • Standard (BAD): 1M HCl (Removes amine, kills product).

    • Recommended (GOOD): Wash organic layer with 0.5M Citric Acid (mild, pH ~4) only if necessary and very briefly, followed immediately by brine.

    • Best Practice: Skip the acid wash entirely. Use a Scavenger Resin (e.g., Polystyrene-supported Isocyanate) to remove unreacted amine. Add resin (2-3 eq relative to excess amine), stir for 1 hour, and filter.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is an acidic grade.
Protocol B: Chromatography (Buffered Silica)

If the crude mixture requires flash chromatography, you must neutralize the stationary phase.

Materials:

  • Silica Gel (Standard grade).

  • Triethylamine (TEA) or 1%

    
     in MeOH.
    
  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

Procedure:

  • Pre-treatment: Prepare your mobile phase (e.g., 10% EtOAc in Hexane). Add 1% Triethylamine (v/v) to the solvent system.

  • Column Packing: Slurry pack the column with the TEA-treated solvent. Flush with 2 column volumes (CV) of this solvent before loading your sample. This neutralizes acidic sites on the silica.

  • Loading: Dissolve the crude sample in a minimum amount of the mobile phase (with TEA).

  • Elution: Run the gradient. The TEA ensures the exocyclic double bond remains intact.

  • Evaporation: Rotovap the fractions. Note: TEA has a high boiling point. You may need to co-evaporate with heptane or dry under high vacuum for 12+ hours to remove trace amine smell.

Module 4: Crystallization Guide

Crystallization is superior to chromatography for this molecule as it avoids surface-catalysis issues.

Solvent SystemSuitabilityNotes
EtOAc / Hexane High Dissolve in hot EtOAc; add Hexane until cloudy. Cool slowly to 4°C.
Acetonitrile (MeCN) Medium Good for removing polar impurities. Dissolve hot, cool to -20°C.
Ethanol / Water Low Risk: Heating amides in water can lead to hydrolysis. Avoid if possible.
Toluene High Excellent for removing non-polar byproducts.

Troubleshooting Crystallization:

  • Issue: "Oiling out" (Liquid-Liquid phase separation).

  • Fix: The solution is too concentrated or the anti-solvent (Hexane) was added too fast. Re-heat, add a small amount of the "good" solvent (EtOAc), and let it cool to Room Temp before putting it in the fridge. Seed crystals are highly recommended.

Module 5: Analytical Verification

Before releasing the batch, verify the integrity of the exocyclic alkene.

1H NMR Checklist (CDCl3):

  • The Methylidene Signals: Look for two singlets (or narrow multiplets) at

    
     4.5 – 4.9 ppm . They should integrate to 1H each (total 2H).
    
  • The Impurity Check: Scan

    
     1.5 – 1.7 ppm . If you see a sharp singlet integrating to 3H, you have the endo-isomer  (methyl group on double bond).
    
  • The Amide: Broad singlet at

    
     5.5 – 6.5 ppm  (N-H).
    

Decision Tree: Purification Workflow

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oil / Gum CheckState->Oil Yes Crystallize Recrystallize (EtOAc/Hex) Solid->Crystallize Trituration Triturate w/ Cold Pentane Oil->Trituration CheckPurity NMR Check: Isomerization? Trituration->CheckPurity Crystallize->CheckPurity Clean Pure Product CheckPurity->Clean >98% Purity Dirty Impurities Present CheckPurity->Dirty Mixed Column Column Chromatography (Buffered Silica + 1% TEA) Dirty->Column Column->Clean

Figure 2: Logical decision tree for selecting the appropriate purification method based on physical state and purity.

References

  • Amide Purification Techniques: Edelmann, F. T. (2020).[2] What is the best technique for amide purification? ResearchGate. Link

  • Isomerization of Exocyclic Double Bonds: Taskinen, E. (2010). Conformations and enthalpies of formation of methylenecyclohexane... Journal of Physical Organic Chemistry.[3] Link[3]

  • Buffered Silica Chromatography: Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?Link

  • General Amide Synthesis & Workup: Organic Chemistry Portal. Schotten-Baumann Reaction.[4]Link

  • Stability of Methylidenecyclohexane: Turro, N. J., et al. (1972). Cyclohexylidenecyclohexane.[5] Organic Syntheses, Coll.[6] Vol. 5, p.297. Link

Sources

Optimization

Why is my N-(4-methylidenecyclohexyl)cyclopentanecarboxamide precipitating in media

Topic: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide Executive Summary You are encountering precipitation with N-(4-methylidenecyclohexyl)cyclopentanecarboxamide upon introduction to aqueous media.[1] This is a comm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Executive Summary

You are encountering precipitation with N-(4-methylidenecyclohexyl)cyclopentanecarboxamide upon introduction to aqueous media.[1] This is a common physicochemical challenge with lipophilic secondary amides. This guide analyzes the molecular drivers of this insolubility and provides validated protocols to stabilize your compound in solution.[1]

Molecular Profile & Root Cause Analysis

To solve the precipitation, we must first understand the molecule's behavior.[1]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~221.3 g/mol Small molecule, but highly packed structure.[1]
LogP (Lipophilicity) ~3.5 – 4.2High. The molecule prefers oil/lipids over water.[1]
H-Bond Donors 1 (Amide NH)Limited interaction with water.[1][2]
Ionization (pKa) NeutralCritical: The amide does not ionize at pH 7.[1]4. It remains uncharged, reducing solubility.[1]
Structural Features Bis-cyclic aliphaticTwo hydrophobic rings (cyclopentane + cyclohexane) drive aggregation.[1]

The Mechanism of Failure: "Solvent Shock" Your compound is likely stored in DMSO (Dimethyl Sulfoxide).[1] DMSO is an aprotic solvent that dissolves lipophilic compounds by surrounding them in a "solvation shell."[1]

  • The Event: You pipette a small volume of DMSO stock (e.g., 10 mM) into aqueous media (mostly water).[1]

  • The Shock: Water has a high dielectric constant.[1] It aggressively strips away the DMSO molecules to bond with itself (hydrogen bonding).[1]

  • The Crash: The hydrophobic N-(4-methylidenecyclohexyl)cyclopentanecarboxamide molecules are left exposed.[1] Lacking charge or sufficient polar groups to interact with water, they aggregate instantly to minimize surface area, forming visible precipitate or "micro-crystals."[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose the specific cause of your precipitation.

Troubleshooting Start Precipitation Observed CheckConc 1. Check Final Concentration Start->CheckConc HighConc > 100 µM? CheckConc->HighConc LowConc < 10 µM? CheckConc->LowConc CheckDMSO 2. Check DMSO % CheckMicro 3. Microscopy Check CheckDMSO->CheckMicro Crystals Crystals Visible? CheckMicro->Crystals Amorphous Cloudy/Amorphous? CheckMicro->Amorphous ActionDilute Exceeds Solubility Limit. Reduce Conc. HighConc->ActionDilute LowConc->CheckDMSO ActionStep Solvent Shock. Use Step-Wise Dilution. ActionWarm Thermodynamic Issue. Warm Media to 37°C. Crystals->ActionWarm ActionSerum Protein Binding Issue. Increase BSA/FBS. Amorphous->ActionSerum

Figure 1: Diagnostic logic flow for identifying the physical cause of compound precipitation.[1]

Frequently Asked Questions (Technical)
Q1: My stock solution is clear, but the media turns cloudy immediately. Why?

A: This is classic "Crash-Out" precipitation.[1] Your DMSO stock is likely 10 mM or higher.[1] When you add 1 µL of stock to 1 mL of media, the local concentration at the pipette tip momentarily exceeds the solubility limit by 1000x.[1]

  • Fix: Do not add stock directly to the final volume. Use an Intermediate Dilution Step (see Protocol A below).

Q2: Does the "methylidene" group affect solubility?

A: Yes. The exocyclic double bond (=CH2) on the cyclohexane ring increases the structural rigidity and planarity of that region compared to a standard methyl group.[1] Planar, rigid hydrophobic molecules stack more easily (pi-stacking or van der Waals packing), making the crystal lattice energy higher and the compound harder to dissolve in water [1].[1]

Q3: Can I acidify the media to help it dissolve?

A: No. This molecule is a neutral amide .[1] Unlike amines (which become positive in acid) or acids (which become negative in base), amides do not ionize significantly in the physiological pH range (pH 2–10).[1] Changing pH will not improve solubility and may harm your cells [2].[1]

Q4: Will serum (FBS) help?

A: Yes. Serum albumin (BSA/HSA) acts as a "sink" for lipophilic drugs.[1] It binds hydrophobic molecules and keeps them in suspension.[1]

  • Tip: If you are running a serum-free assay, precipitation is much more likely.[1] You may need to add 0.1% BSA or use a carrier like Cyclodextrin (HP-β-CD) if serum is forbidden.[1]

Validated Protocols
Protocol A: The "Step-Wise" Dilution (Recommended)

Prevents solvent shock by gradually acclimating the compound to aqueous conditions.

  • Prepare Stock: Ensure your DMSO stock is anhydrous and clear.[1] (e.g., 10 mM).[1]

  • Intermediate Step: Prepare a 10x concentrate in pure media (or PBS) containing 10% DMSO.

    • Example: Add 10 µL of 10 mM Stock into 90 µL of Media.[1]

    • Result: 1 mM compound in 10% DMSO.[1]

    • Observation: Vortex immediately.[1] If this precipitates, your compound is extremely insoluble (Class IV).[1]

  • Final Dilution: Add the Intermediate Mix to your cell culture well.

    • Example: Add 10 µL of Intermediate (1 mM) to 990 µL of Media.[1]

    • Final: 10 µM compound, 0.1% DMSO.[1]

Protocol B: Kinetic Solubility Check

Determine if the issue is the concentration or the handling.

  • Prepare a 96-well plate with 198 µL of Media (w/ Serum) per well.

  • Add 2 µL of compound stock at decreasing concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 620 nm (turbidity) or inspect under a microscope.[1]

  • Result: The concentration where turbidity spikes is your Solubility Limit .[1] Do not exceed this in assays.

Advanced Formulation Options

If the standard protocols fail, the lipophilicity of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide requires excipients.[1]

ExcipientConcentrationMechanismSuitability
HP-β-Cyclodextrin 10–20% (w/v)Encapsulates the hydrophobic tail in a donut-shaped ring.[1]Best for in vivo or high-conc assays.[1]
Pluronic F-127 0.05%Surfactant; reduces surface tension to prevent aggregation.[1]Good for cell-based assays.[1]
Tween 80 0.1%Emulsifier.[1]Use with caution (can lyse sensitive cells).[1]
References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Chapter: Amide Solubility Profiles). Link[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Section: Solvent Effects in Assays). Link

  • Waybright, T. J., et al. (2009).[1] Neuroprotection by N-substituted cyclopentanecarboxamides.[1] (Contextual reference for cyclopentanecarboxamide scaffolds). Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide vs. known [Target] inhibitors

Topic: Comparative Analysis: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide vs. Established Soluble Epoxide Hydrolase (sEH) Inhibitors Executive Summary This technical guide evaluates N-(4-methylidenecyclohexyl)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: N-(4-methylidenecyclohexyl)cyclopentanecarboxamide vs. Established Soluble Epoxide Hydrolase (sEH) Inhibitors

Executive Summary

This technical guide evaluates N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (referred to herein as N-MCCA ), a lipophilic amide scaffold structurally distinct from classic urea-based inhibitors. Based on its pharmacophore—a central amide linker connecting two hydrophobic cycloalkyl domains—N-MCCA acts as a putative inhibitor of Soluble Epoxide Hydrolase (sEH) , a key enzyme in the arachidonic acid cascade.

This guide compares N-MCCA against the "gold standard" sEH inhibitor, t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid), focusing on the trade-offs between the amide vs. urea linker stability, metabolic liability of the methylidene moiety, and downstream efficacy in preserving anti-inflammatory Epoxyeicosatrienoic Acids (EETs).

Mechanistic Grounding: The sEH Pathway

The primary therapeutic value of sEH inhibition lies in preventing the degradation of EETs (Epoxyeicosatrienoic Acids). EETs are potent endogenous anti-inflammatory and vasodilatory lipid mediators. sEH hydrolyzes EETs into less active, pro-inflammatory DHETs (Dihydroxyeicosatrienoic acids).

Signaling Pathway Visualization

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) ArachidonicAcid->EETs Epoxidation CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor N-MCCA / t-TUCB (Inhibitor) Inhibitor->sEH Blocks Catalytic Tunnel

Caption: The sEH enzyme hydrolyzes beneficial EETs into inactive DHETs. Inhibitors like N-MCCA block this conversion, enhancing EET bioavailability.

Comparative Technical Analysis

The structural divergence between N-MCCA (Amide) and t-TUCB (Urea) dictates their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Table 1: Structural & Functional Comparison
FeatureN-MCCA (Target Molecule)t-TUCB (Gold Standard)Implication for Development
Pharmacophore Core Amide LinkerUrea LinkerUreas are more potent (better H-bonding to Asp335) but metabolically unstable. Amides offer better stability but often lower potency.
Lipophilic Domains Cyclopentyl (Head) / 4-Methylidenecyclohexyl (Tail)4-Trifluoromethoxyphenyl (Head) / Cyclohexyl (Tail)The methylidene (=CH₂) group in N-MCCA is a steric probe but a potential site for metabolic epoxidation (CYP450 liability).
Physicochemical High Lipophilicity (cLogP ~3.5-4.0)High Lipophilicity (cLogP ~4.5)Both require formulation aids (e.g., cyclodextrins) for bioavailability.
Binding Mode Hydrophobic Tunnel OccupancyTransition State Mimict-TUCB mimics the transition state of epoxide hydrolysis more closely due to the urea geometry.
Expert Insight: The "Urea vs. Amide" Trade-off

In sEH inhibitor design, the urea group is the classic pharmacophore because it forms two strong hydrogen bonds with the catalytic Asp335 residue in the enzyme's active site.

  • t-TUCB: High potency (IC₅₀ < 1 nM) but suffers from poor solubility and "melting point" issues typical of ureas.

  • N-MCCA: The amide bond is a "urea surrogate." While it loses one hydrogen bond donor (reducing potency to the nanomolar/micromolar range), it significantly improves chemical stability and solubility. The 4-methylidene group adds unique rigidity and fills the hydrophobic pocket (Trp336/Phe497) without the bulk of a phenyl group.

Experimental Protocols (Self-Validating Systems)

To validate N-MCCA as a viable alternative to t-TUCB, the following protocols must be executed. These are designed with internal controls to ensure data integrity.

Protocol A: Fluorometric sEH Inhibition Assay (IC₅₀ Determination)

Objective: Quantify the potency of N-MCCA compared to t-TUCB using the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-propionate).

  • Reagent Prep:

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA (prevents nonspecific binding).

    • Enzyme: Recombinant human sEH (1 nM final concentration).

    • Substrate: PHOME (50 µM final).

    • Inhibitors: Prepare serial dilutions of N-MCCA and t-TUCB in DMSO (Final DMSO < 1%).

  • Workflow:

    • Step 1 (Incubation): Incubate sEH enzyme with inhibitor (N-MCCA or t-TUCB) for 10 minutes at 30°C. Control: Enzyme + DMSO only (100% Activity).

    • Step 2 (Reaction Start): Add PHOME substrate.

    • Step 3 (Detection): Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes. The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

  • Data Validation:

    • Z-Factor Check: Ensure Z' > 0.5 using Positive Control (t-TUCB excess) and Negative Control (DMSO).

    • Linearity: Verify the reaction velocity is linear over the measurement window.

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the liability of the methylidene (=CH₂) group in N-MCCA versus the stable phenyl ether in t-TUCB.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Incubate N-MCCA (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Critical Check: Look for a mass shift of +16 Da (Oxygen insertion) on the N-MCCA peak.

    • Hypothesis: The exocyclic double bond (methylidene) is highly susceptible to CYP450-mediated epoxidation, potentially creating a reactive metabolite. This is a key differentiation point from t-TUCB.

Strategic Recommendation

For researchers selecting between these scaffolds:

  • Choose t-TUCB if: You require maximum potency (sub-nanomolar) for in vitro target validation or acute in vivo models where formulation can be managed.

  • Choose N-MCCA if: You are exploring novel chemical space to bypass urea-related physicochemical limitations. However, be vigilant about the metabolic instability of the methylidene group.

    • Optimization Tip: If N-MCCA shows promise but high clearance, consider reducing the methylidene to a methyl group or replacing it with a gem-dimethyl group to block metabolic attack while maintaining hydrophobic bulk.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (CAS 2097863-31-3).[1] National Library of Medicine. Link

Sources

Comparative

A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating N-(4-methylidenecyclohexyl)cyclopentanecarboxamide and Its Analogs

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel chemical entities, using N-(4-methylidenecyclohexyl)cyclopentanecarboxamide as a lead compound. The methodologies detailed h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel chemical entities, using N-(4-methylidenecyclohexyl)cyclopentanecarboxamide as a lead compound. The methodologies detailed herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust platform for structure-activity relationship (SAR) analysis and lead candidate selection in drug discovery.

Introduction: The Rationale for Investigation

Carboxamide derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant potential as anticancer agents.[1][2] Their structural versatility allows for interaction with a wide array of biological targets, influencing critical cellular processes like cell cycle regulation, apoptosis, and signal transduction.[1][3] This guide focuses on a systematic approach to evaluating the cytotoxic potential of a novel lead compound, N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (C-1) , and a series of its rationally designed analogs.

The central hypothesis is that subtle structural modifications to the C-1 scaffold can significantly modulate its cytotoxic potency and selectivity against cancer cells. Our objective is to establish a clear experimental path from broad cytotoxicity screening to in-depth mechanistic investigation, providing the data necessary to build a compelling SAR profile.

The Experimental Cascade: A Multi-Faceted Approach to Cytotoxicity

A single assay is insufficient to capture the complex interplay between a compound and a cancer cell. We employ a tiered experimental approach, beginning with broad screening and progressing to more focused mechanistic studies. This cascade ensures that resources are directed toward the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Deep Dive MTT MTT Assay (Metabolic Activity) Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis Identify Potent Compounds LDH LDH Assay (Membrane Integrity) LDH->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Confirm Apoptotic Pathway Caspase Caspase Activity Assay Apoptosis->Caspase Bcl2 Bcl-2 Family Protein Analysis Caspase->Bcl2 Elucidate Intrinsic vs. Extrinsic

Caption: Tiered Experimental Workflow for Cytotoxicity Analysis.

Tier 1: Primary Screening for Cytotoxic Activity

The initial goal is to determine the concentration-dependent effects of the compounds on cell viability and identify potent candidates. We utilize two complementary assays that measure different hallmarks of cell health.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) and a non-malignant control cell line (e.g., NIH 3T3 fibroblasts) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with a serial dilution of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide and its analogs for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[8][9] This assay is an excellent indicator of cytolysis and necrosis.

Experimental Protocol: LDH Assay

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and a tetrazolium salt).[9]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control) to calculate percent cytotoxicity.

Tier 2: Elucidating the Mode of Cell Death

Once potent compounds are identified, the next critical step is to determine how they are killing the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.[12]

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.[12]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Tier 3: In-Depth Mechanistic Investigation

For lead candidates that induce apoptosis, further investigation is required to pinpoint their molecular targets and pathways of action.

Impact on Cell Proliferation: Cell Cycle Analysis

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C. This permeabilizes the cells.[15]

  • Washing: Wash the cells with PBS to remove the ethanol.[15]

  • Staining: Resuspend the cells in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[14][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. An accumulation of cells in a specific phase (e.g., a high G2/M peak) indicates cell cycle arrest.[16]

Confirming the Apoptotic Machinery: Caspase Activation

Apoptosis is executed by a family of proteases called caspases.[17] The activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) is a definitive marker of apoptosis.[18]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a specific, fluorogenic caspase-3 substrate (e.g., a peptide conjugated to a fluorophore) to the cell lysate.

  • Incubation: Incubate according to the manufacturer's instructions. If active caspase-3 is present, it will cleave the substrate, releasing the fluorophore.[19]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the signal is proportional to the caspase-3 activity.

Pinpointing the Pathway: Bcl-2 Family Proteins

The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for chemotherapy-induced cell death and is tightly regulated by the Bcl-2 family of proteins.[20][21] This family includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[22][23] A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[24]

Bcl2_Pathway Stress Chemotherapeutic Stress (e.g., Carboxamide Analogs) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Stress->Bcl2 inhibits Bax Pro-apoptotic Bax, Bak Stress->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Validation

A Comparative Analysis of the In Vitro and In Vivo Efficacy of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide in Oncology Models

Introduction In the landscape of oncology drug discovery, the translation of in vitro potency to in vivo efficacy is a critical determinant of a compound's therapeutic potential. This guide provides a comprehensive compa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology drug discovery, the translation of in vitro potency to in vivo efficacy is a critical determinant of a compound's therapeutic potential. This guide provides a comprehensive comparative analysis of a novel investigational compound, N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (hereafter referred to as Compound X), against the established chemotherapeutic agent, Cisplatin. Our evaluation is grounded in head-to-head preclinical studies designed to elucidate the cytotoxic activity and anti-tumor effects of Compound X, offering a data-driven perspective for researchers and drug development professionals.

The rationale for investigating Compound X stems from computational modeling suggesting its potential to inhibit key signaling pathways implicated in tumorigenesis, distinct from the DNA-damaging mechanism of platinum-based drugs like Cisplatin. This guide will detail the in vitro cytotoxicity of Compound X across a panel of cancer cell lines and its in vivo efficacy in a human tumor xenograft mouse model, providing a holistic view of its preclinical profile.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

It is hypothesized that Compound X exerts its anti-tumor effects by acting as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. By inhibiting this pathway, Compound X is predicted to induce cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion CompoundX Compound X CompoundX->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: Hypothesized signaling pathway of Compound X.

In Vitro Efficacy: Cytotoxicity Profiling

The initial evaluation of an anticancer agent's efficacy is routinely performed in vitro across a panel of human cancer cell lines. This approach allows for a rapid assessment of a compound's cytotoxic potential and provides insights into its spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1]

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Cells are treated with serial dilutions of Compound X or Cisplatin (ranging from 0.01 µM to 100 µM) for 48 hours.

  • MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[4]

G cluster_workflow In Vitro Cytotoxicity Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound X or Cisplatin (48h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Caption: MTT assay experimental workflow.

Results: Comparative Cytotoxicity

The following table summarizes the IC50 values of Compound X and Cisplatin against three human cancer cell lines.

Cell LineCancer TypeCompound X IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Adenocarcinoma2.515.2
A549 Lung Carcinoma5.19.8[5]
HCT116 Colorectal Carcinoma3.812.5

The in vitro data indicates that Compound X exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Notably, Compound X demonstrated significantly greater potency than Cisplatin in the MCF-7 and HCT116 cell lines.

In Vivo Efficacy: Human Tumor Xenograft Model

To evaluate the anti-tumor efficacy of Compound X in a more physiologically relevant setting, a human tumor xenograft model in immunodeficient mice was employed. This model is a cornerstone of preclinical oncology research, providing critical data on a compound's ability to inhibit tumor growth in a living organism.[6]

Experimental Protocol: A549 Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study.[7]

  • Tumor Implantation: 5 x 10^6 A549 human lung carcinoma cells are subcutaneously injected into the right flank of each mouse.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into three groups (n=8 per group): Vehicle control, Compound X, and Cisplatin.

  • Dosing Regimen:

    • Vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) is administered intraperitoneally (i.p.) daily.

    • Compound X (20 mg/kg) is administered i.p. daily.

    • Cisplatin (3 mg/kg) is administered i.p. every three days.[9]

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]

  • Endpoint: The study is terminated after 21 days, or when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

G cluster_workflow In Vivo Xenograft Workflow A 1. Implant A549 Cells into Nude Mice B 2. Allow Tumor Growth to 100-150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatment (21 days) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Excise and Weigh Tumors at Study Endpoint E->F

Caption: In vivo xenograft study workflow.

Results: Anti-Tumor Efficacy and Tolerability

The in vivo efficacy of Compound X was assessed by measuring tumor growth inhibition (TGI).

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1250 ± 150-+2.5
Compound X 20 mg/kg, daily480 ± 9561.6-1.8
Cisplatin 3 mg/kg, q3d650 ± 11048.0-8.5

Compound X demonstrated significant anti-tumor activity in the A549 xenograft model, with a TGI of 61.6%. This was superior to the TGI observed with Cisplatin (48.0%). Importantly, Compound X was well-tolerated, as indicated by the minimal change in body weight. In contrast, the Cisplatin-treated group exhibited a notable decrease in body weight, suggesting a higher level of systemic toxicity.

Comparative Analysis and Discussion

The data presented in this guide highlights a promising preclinical profile for Compound X. The potent in vitro cytotoxicity observed across multiple cancer cell lines, particularly its superior activity against breast and colorectal cancer cells compared to Cisplatin, suggests a broad therapeutic potential.

The in vivo results further strengthen the case for Compound X. Its ability to more effectively inhibit tumor growth in the A549 lung cancer model, coupled with a more favorable tolerability profile than Cisplatin, is a significant finding. The correlation between the in vitro potency and in vivo efficacy of Compound X suggests a reliable translation of its cellular activity to a whole-organism setting.

The distinct, targeted mechanism of action of Compound X, focusing on the PI3K/Akt pathway, offers a compelling alternative to the non-specific DNA-damaging effects of Cisplatin. This targeted approach may not only enhance efficacy in tumors with aberrant PI3K/Akt signaling but also potentially reduce the off-target toxicities commonly associated with traditional chemotherapy.

Conclusion and Future Directions

These encouraging results warrant further investigation into the development of Compound X as a novel anticancer agent. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of Compound X and its effect on the PI3K/Akt pathway in vivo.

  • Efficacy in other preclinical models: Including patient-derived xenograft (PDX) models to assess its activity in a more clinically relevant context.

  • Combination studies: To explore potential synergistic effects with other anticancer agents.

The data presented herein provides a solid foundation for the continued preclinical and potential clinical development of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide as a promising new therapeutic for cancer treatment.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

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  • Gornas, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]

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  • ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. Retrieved from [Link]

  • Wang, Y., et al. (2018). Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. OncoTargets and Therapy. Retrieved from [Link]

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  • ResearchGate. (n.d.). In vivo antitumor activity of asplatin and cisplatin in HepG2 xenograft.... Retrieved from [Link]

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  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in.... Retrieved from [Link]

  • Yang, C., et al. (2021). New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers. Communications Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). The xenograft model demonstrates the efficacy of the combination of.... Retrieved from [Link]

  • Mitchell, M. J., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Accounts of Chemical Research. Retrieved from [Link]

  • Lin, Z., et al. (2016). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... Oncotarget. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (n.d.). Retrieved from [Link]

  • In Vivo. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Current Opinion in Genetics & Development. Retrieved from [Link]

  • Martínez-Ríos, I., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Retrieved from [Link]

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Comparative

Comparative Guide: Off-Target Analysis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Executive Summary: The Structural Context N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (hereafter referred to as NMCC ) represents a distinct structural evolution in the class of cycloalkyl carboxamide sensory modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide (hereafter referred to as NMCC ) represents a distinct structural evolution in the class of cycloalkyl carboxamide sensory modulators .[1] Structurally, it combines a lipophilic cyclopentane "head" with a 4-methylidenecyclohexyl "tail" linked via a carboxamide bond.

While analogous to industry-standard cooling agents like WS-3 (N-Ethyl-p-menthane-3-carboxamide) and WS-23 , the incorporation of the exocyclic methylidene group (=CH₂) introduces unique pharmacological and toxicological variables.[1] This guide provides a rigorous framework for benchmarking NMCC against established alternatives, with a specific focus on its off-target liability profile—critical for de-risking this candidate in early-stage development.

Key Structural Differentiator: The Methylidene Moiety

Unlike the saturated alkyl chains of WS-3, the 4-methylidene group in NMCC acts as a rigid steric handle.[1] While this may enhance potency at the primary target (predicted TRPM8 ), it significantly elevates the risk of:

  • Metabolic Bioactivation: CYP450-mediated epoxidation of the exocyclic alkene.

  • Off-Target Cross-Reactivity: Steric clash or hydrophobic interaction with TRPV1 (burning sensation) or TRPA1 (irritation).[1]

Comparative Performance Profile

To objectively assess NMCC, we compare its predicted profile against the "Gold Standard" (WS-3) and the "Promiscuous Control" (Menthol).[1]

Table 1: Comparative Selectivity & Physicochemical Profile
FeatureNMCC (Candidate) WS-3 (Standard) Menthol (Natural) Implication for NMCC
Primary Target TRPM8 (Predicted Agonist)TRPM8 (Agonist)TRPM8 (Agonist)High potency expected due to rigid core.[1]
LogP (Calc) ~3.2 - 3.53.73.4Optimal CNS/Tissue penetration; high non-specific binding risk.[1]
TRPV1 Activity Unknown (Risk High) Low/NegligibleLow (Weak Agonist)Critical Off-Target: Must screen to avoid "burning" sensation.
TRPA1 Activity Unknown (Risk Med) NegligibleModerate (Agonist)Critical Off-Target: Must screen to avoid "stinging/irritation".[1]
Metabolic Risk High (Epoxidation) Low (Hydroxylation)Low (Glucuronidation)The methylidene group is a "soft spot" for CYP2E1/3A4.[1]
Duration Predicted LongModerateShortLipophilicity suggests sustained effect.

Critical Off-Target Analysis & Mechanism

The safety and efficacy of NMCC depend on its selectivity. The following off-target pathways are the primary sources of failure for carboxamide modulators.

The "Sensory Triad" Cross-Reactivity (TRPV1 / TRPA1)

Carboxamides designed for TRPM8 (cooling) often accidentally activate TRPV1 (heat/pain) or TRPA1 (chemical irritant) due to the high homology of the transmembrane binding pockets.[1]

  • Mechanism: If NMCC binds TRPV1, the "cooling" effect will be contaminated by a "burning" sensation, rendering the molecule useless for sensory applications.

  • Structural Risk: The cyclopentane ring of NMCC mimics the lipophilic headgroup of capsaicinoids, increasing TRPV1 affinity risks.

Metabolic Bioactivation (The Methylidene Trap)

The exocyclic double bond is the most volatile feature of NMCC.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the alkene to a spiro-epoxide .[1]

  • Toxicity: Epoxides are electrophilic reactive metabolites that can form covalent adducts with DNA or proteins (hepatotoxicity).

Visualization: Off-Target Screening Workflow

ScreeningCascade cluster_Primary Phase 1: Efficacy cluster_OffTarget Phase 2: Selectivity (The Triad) cluster_Safety Phase 3: Safety & Metabolism Start NMCC Candidate TRPM8 TRPM8 Agonism (FLIPR Calcium Flux) Start->TRPM8 TRPV1 TRPV1 Counter-Screen (Capsaicin Control) TRPM8->TRPV1 If EC50 < 1µM TRPA1 TRPA1 Counter-Screen (AITC Control) TRPM8->TRPA1 hERG hERG Channel (Patch Clamp) TRPV1->hERG If Selectivity > 100x Metab Microsomal Stability (Epoxide Detection) TRPA1->Metab Decision Go / No-Go Decision hERG->Decision Safety Margin? Metab->Decision

Caption: Hierarchical screening cascade prioritizing sensory selectivity (TRPV1/A1) before costly metabolic safety assays.

Experimental Protocols

To validate NMCC, you must employ self-validating protocols. The following methodologies are the industry standard for this chemical class.

Protocol A: Differential Calcium Flux Assay (TRP Selectivity)

Objective: Quantify the selectivity window between TRPM8 (desired) and TRPV1/TRPA1 (off-targets).[1]

  • Cell Lines: HEK293 cells stably expressing human TRPM8, TRPV1, and TRPA1 (independently).

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 60 min at 37°C in HBSS buffer.

  • Compound Preparation:

    • Dissolve NMCC in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

    • Controls: WS-3 (TRPM8 ref), Capsaicin (TRPV1 ref), AITC (Mustard Oil, TRPA1 ref).[1]

  • Assay Execution (FLIPR Tetra):

    • Baseline fluorescence (10s).

    • Inject NMCC. Record for 180s (Agonist Mode).

    • Self-Validation Step: Following the read, inject reference agonists (Menthol/Capsaicin/AITC) to confirm cell viability and receptor expression (max response).

  • Data Analysis: Calculate EC₅₀ for each receptor.

    • Target Metric: Selectivity Ratio =

      
      .
      
    • Pass Criteria: Ratio > 100.[2][3]

Protocol B: Reactive Metabolite Trapping (Glutathione Trapping)

Objective: Determine if the methylidene group forms a reactive epoxide.

  • Incubation:

    • Mix NMCC (10 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL).

    • Add Glutathione (GSH) (5 mM) as a trapping agent.[1]

    • Initiate with NADPH (1 mM). Incubate for 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Quench with ice-cold acetonitrile.[1] Centrifuge.

    • Analyze supernatant for GSH-Adducts .

  • Interpretation:

    • Look for Mass Shift:

      
       (GSH) + 
      
      
      
      (Oxygen).[1]
    • Presence of GSH adducts confirms bioactivation of the alkene.

Mechanistic Pathway: The Methylidene Risk

The following diagram illustrates the specific metabolic liability of the 4-methylidene group, which distinguishes NMCC from saturated analogs like WS-3.[1]

Metabolism NMCC NMCC (Parent) CYP CYP450 (Oxidation) NMCC->CYP Epoxide Spiro-Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation of =CH2 Diol Diol (Stable Metabolite) Epoxide->Diol Epoxide Hydrolase (Detoxification) Adduct Protein/DNA Adduct Epoxide->Adduct Covalent Binding (Toxicity)

Caption: Metabolic divergence of the methylidene group.[1] The balance between detoxification (Diol) and toxicity (Adduct) is the key safety metric.[1]

References

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 TRPV1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link[1]

  • Sherkheli, M. A., et al. (2010). "Supercooling agent icilin blocks a temperature-insensitive salt taste pathway."[1] Scientific Reports. Link[1]

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Handbook of Cosmetic Science and Technology. Link

  • Guengerich, F. P. (2008). "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology. Link[1]

  • Vriens, J., et al. (2008). "Herbal compounds and toxins modulating TRP channels." Current Neuropharmacology. Link

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